3-Nitrofluoranthene-8-sulfate
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
156497-83-5 |
|---|---|
Formule moléculaire |
C16H9NO6S |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(3-nitrofluoranthen-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-10-5-4-9(23-24(20,21)22)8-14(10)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |
Clé InChI |
HVNZDGPBCCMRQN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
156497-83-5 |
Synonymes |
3-nitrofluoranthene-8-sulfate NF-8-S |
Origine du produit |
United States |
Foundational & Exploratory
Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of 3-nitrofluoranthene, a mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants such as diesel exhaust. This technical guide provides a detailed overview of the known physical and chemical properties, metabolic pathways, and analytical methodologies related to this compound. Due to its nature as a metabolite, specific experimental data for the pure substance are limited; therefore, this guide also includes inferred properties and plausible experimental protocols based on related compounds and established chemical principles.
Introduction
3-Nitrofluoranthene is an environmental contaminant formed by the nitration of fluoranthene.[1] Its metabolism in biological systems is a critical area of study due to the potent carcinogenicity of the parent compound. The addition of a sulfate group to form this compound is a key step in the detoxification pathway, increasing the water solubility of the xenobiotic to facilitate its excretion.[2] Understanding the properties and formation of this metabolite is essential for toxicological studies and for developing biomarkers of exposure to nitro-PAHs.
Physical and Chemical Properties
Properties of 3-Nitrofluoranthene (Parent Compound)
For context, the physical and chemical properties of 3-Nitrofluoranthene are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 892-21-7 | [1][3] |
| Molecular Formula | C₁₆H₉NO₂ | [3] |
| Molecular Weight | 247.25 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline solid | [5] |
| Melting Point | 157-159 °C | [1][3] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and dichloromethane. | [5] |
| UV-Vis Absorption | Exhibits a bathochromic shift compared to fluoranthene, indicating a degree of planarity of the nitro group with the aromatic system. | [6] |
Inferred Properties of this compound
The addition of a sulfate group is expected to significantly alter the physicochemical properties of the parent molecule.
| Property | Inferred Characteristic | Rationale |
| CAS Number | 156497-83-5 | [2] |
| Molecular Formula | C₁₆H₉NO₆S | [2] |
| Molecular Weight | 343.3 g/mol | [2] |
| Appearance | Likely a solid at room temperature. | Consistent with similar sulfated organic compounds. |
| Melting Point | Higher than the parent compound and likely decomposes at high temperatures. | The ionic nature of the sulfate group increases intermolecular forces. |
| Boiling Point | Not applicable; likely to decompose before boiling. | Ionic compounds have very low vapor pressure. |
| Solubility | Significantly more soluble in water and polar protic solvents compared to 3-Nitrofluoranthene. | The highly polar sulfate group dramatically increases hydrophilicity. |
Experimental Protocols
Plausible Chemical Synthesis of this compound
While a specific, detailed protocol for the chemical synthesis of this compound is not published, a plausible route involves the sulfation of its precursor, 3-nitrofluoranthen-8-ol. This can be achieved using a sulfur trioxide-amine complex, a common method for the sulfation of phenols.[7]
Step 1: Synthesis of 3-nitrofluoranthen-8-ol (Precursor)
The precursor, 3-nitrofluoranthen-8-ol, is a known metabolite of 3-nitrofluoranthene. For laboratory synthesis, a multi-step process starting from fluoranthene would be required, involving nitration followed by selective hydroxylation. However, for the purpose of this protocol, we will assume the availability of 3-nitrofluoranthen-8-ol.
Step 2: Sulfation of 3-nitrofluoranthen-8-ol
This protocol is adapted from general procedures for the sulfation of phenolic compounds.
Materials:
-
3-nitrofluoranthen-8-ol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrofluoranthen-8-ol (1 equivalent) in anhydrous pyridine or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purification of the highly polar this compound can be challenging. Standard silica gel chromatography may not be effective. The following methods are suggested:
-
Reverse-phase chromatography (C18): This is the most likely effective method. A gradient of water (with a small amount of a modifier like formic acid or ammonium acetate) and methanol or acetonitrile would be used as the eluent.
-
Ion-exchange chromatography: A weakly basic anion exchange resin could be used, eluting with a gradient of a volatile salt solution (e.g., ammonium bicarbonate).[8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water (e.g., with 0.1% formic acid) and increasing the proportion of an organic solvent like methanol or acetonitrile.
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254 nm or 280 nm, with potential for longer wavelength absorbance due to the extended conjugation).[6]
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the sulfated compound, which will readily form a [M-H]⁻ ion.
-
Expected m/z: The expected mass-to-charge ratio for the [M-H]⁻ ion of C₁₆H₉NO₆S is approximately 342.01.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR would be used to confirm the structure. The addition of the sulfate group at the 8-position would cause characteristic shifts in the signals of the neighboring protons and carbons compared to the parent 3-nitrofluoranthene. Specific spectral data for this compound is not available in public databases.
Metabolic Pathway
This compound is not known to be involved in a specific signaling pathway. Instead, its formation is a key step in the detoxification (Phase II metabolism) of 3-nitrofluoranthene. This pathway is initiated by Phase I enzymes, primarily cytochrome P450s, which introduce a hydroxyl group onto the aromatic ring. This is followed by sulfation, catalyzed by sulfotransferases (SULTs).
Caption: Metabolic activation and detoxification of 3-Nitrofluoranthene.
Conclusion
This compound is a significant metabolite in the detoxification of the environmental pollutant 3-nitrofluoranthene. While detailed experimental data on the pure substance is scarce, this guide provides a comprehensive overview of its known properties, plausible synthetic and analytical methods, and its role in metabolic pathways. Further research into the synthesis and biological activity of this and other nitro-PAH metabolites is crucial for a complete understanding of their toxicological implications.
References
- 1. 3-Nitrofluoranthene technical grade, 90 892-21-7 [sigmaaldrich.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Buy 3-Nitrofluoranthene | 892-21-7 [smolecule.com]
- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Synthesis of 3-Nitrofluoranthene-8-sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical synthesis pathways described herein are hypothetical and based on established principles of organic chemistry, as no direct literature precedent for the chemical synthesis of 3-nitrofluoranthene-8-sulfate could be identified. The primary known route to this compound is through biological metabolism.
Introduction
3-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust.[1][2] Its metabolism in biological systems leads to the formation of several derivatives, including this compound. This sulfate conjugate is of significant interest to researchers in toxicology and drug development due to its potential role in the detoxification and biological activity of its parent compound. This guide provides an overview of the known metabolic pathway and proposes a plausible, albeit hypothetical, chemical synthesis route for this compound.
Known Biological Synthesis Pathway
The most well-documented pathway for the formation of this compound is through the metabolism of 3-nitrofluoranthene by certain organisms.
Fungal Metabolism
The filamentous fungus Cunninghamella elegans is known to metabolize 3-nitrofluoranthene into two major metabolites: this compound and 3-nitrofluoranthene-9-sulfate. This transformation suggests a metabolic pathway involving initial hydroxylation of the fluoranthene core at the 8- or 9-position, followed by a sulfation step.
Mammalian Metabolism
Studies involving rat liver microsomes have also indicated the metabolic conversion of 3-nitrofluoranthene. While the primary metabolites identified were hydroxylated derivatives, the formation of sulfate conjugates is a common phase II metabolic pathway in mammals for increasing the water solubility and excretion of xenobiotics.
The biological pathway can be visualized as a two-step process:
Caption: Biological metabolism of 3-nitrofluoranthene to this compound.
Proposed Chemical Synthesis Pathway
Based on fundamental principles of organic synthesis, a two-step chemical pathway is proposed for the synthesis of this compound from 3-nitrofluoranthene. This hypothetical route mirrors the biological pathway, involving the introduction of a hydroxyl group followed by sulfation.
Step 1: Synthesis of 3-Nitrofluoranthen-8-ol (Hypothetical)
The initial and most challenging step would be the regioselective hydroxylation of 3-nitrofluoranthene to produce 3-nitrofluoranthen-8-ol. Direct hydroxylation of PAHs can be difficult to control. A potential, though likely low-yielding, approach could involve an electrophilic hydroxylation reaction.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-nitrofluoranthene in a suitable inert solvent such as dichloromethane or acetonitrile.
-
Hydroxylating Agent: A potential, albeit non-standard, approach could involve the use of a strong oxidizing agent under carefully controlled conditions. More plausibly, a multi-step sequence involving initial halogenation at the 8-position followed by nucleophilic substitution with a hydroxide source would offer better regioselectivity.
-
Reaction Conditions: The reaction would likely require low temperatures to control selectivity and prevent over-oxidation.
-
Work-up and Purification: After the reaction is complete, the mixture would be quenched, and the organic layer separated. The crude product would likely require purification by column chromatography on silica gel.
Step 2: Sulfation of 3-Nitrofluoranthen-8-ol to this compound (Hypothetical)
The sulfation of the phenolic intermediate, 3-nitrofluoranthen-8-ol, is a more standard transformation. The most common method for the synthesis of aryl sulfates is the reaction of a phenol with a sulfating agent.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the 3-nitrofluoranthen-8-ol intermediate in a dry aprotic solvent like pyridine or N,N-dimethylformamide (DMF).
-
Sulfating Agent: A sulfur trioxide-pyridine complex or chlorosulfuric acid are common reagents for this transformation.[3][4] The sulfur trioxide-pyridine complex is generally milder.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture would be quenched with water or a buffer solution. The product, being a sulfate salt, would be water-soluble. Purification could be achieved by techniques such as reverse-phase high-performance liquid chromatography (HPLC) or by precipitation.
The proposed chemical synthesis can be visualized as follows:
References
3-Nitrofluoranthene-8-sulfate molecular weight and formula.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 3-Nitrofluoranthene-8-sulfate, a metabolite of the environmental pollutant 3-nitrofluoranthene. The information compiled herein is intended for researchers and professionals in the fields of toxicology, environmental science, and drug metabolism.
Compound Identification and Properties
This compound is a sulfated metabolite of 3-nitrofluoranthene. The molecular details are summarized in the table below. It is important to note that in scientific literature, this compound and 3-Nitrofluoranthene-9-sulfate are often identified together as major metabolites, suggesting that the nomenclature may be used interchangeably or that they are distinct isomers formed during metabolism.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉NO₆S | [1] |
| Molecular Weight | 343.3 g/mol | [1] |
| Parent Compound | 3-Nitrofluoranthene | [1][2] |
Biological Significance and Metabolic Pathway
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and urban air particulates. It is recognized as a potent mutagen and carcinogen[2][3]. The metabolism of this compound is a critical area of study to understand its toxicity and potential for detoxification.
This compound has been identified as a major metabolite in studies using the filamentous fungus Cunninghamella elegans, a model organism for studying the metabolism of xenobiotics[1][2]. The formation of sulfate conjugates, such as this compound, represents a detoxification pathway. The addition of the sulfate group increases the water solubility of the compound, facilitating its excretion. This is significant because the phenolic precursors to these sulfated metabolites are known to be mutagenic[2]. Therefore, the sulfation process is considered a beneficial detoxification step[1][2].
The metabolic conversion is characterized by the hydroxylation of the fluoranthene ring at the 8-position, followed by sulfation. The presence of the nitro group at the 3-position sterically hinders metabolism at nearby sites and directs it towards the C-8 and C-9 positions[1][2].
Experimental Protocols
The identification of this compound was achieved through studies on the metabolism of 3-nitrofluoranthene by the fungus Cunninghamella elegans. A summary of the experimental methodology is provided below.
3.1. Fungal Culture and Incubation
-
Organism: Cunninghamella elegans (ATCC 36112) was used.
-
Culture Conditions: The fungus was grown in a liquid medium containing dextrose, yeast extract, and peptone.
-
Incubation with Substrate: 3-Nitrofluoranthene, dissolved in a suitable solvent, was added to the fungal cultures. The cultures were then incubated for a period of up to 144 hours[1].
3.2. Metabolite Extraction and Separation
-
Extraction: The culture medium was extracted with an organic solvent, such as ethyl acetate, to isolate the metabolites.
-
Separation: The extracted metabolites were separated using reversed-phase high-performance liquid chromatography (HPLC)[1][2].
3.3. Metabolite Identification
The structure of the separated metabolites was elucidated using a combination of spectroscopic techniques:
-
¹H Nuclear Magnetic Resonance (NMR): To determine the proton chemical shifts and coupling constants, providing information about the structure of the molecule.
-
UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the aromatic system.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the metabolite, confirming its elemental composition[1][2].
The experimental workflow is illustrated in the diagram below.
Conclusion
This compound is a significant metabolite in the detoxification of the environmental carcinogen 3-nitrofluoranthene. Its formation via sulfation in biological systems like Cunninghamella elegans highlights a crucial pathway for mitigating the harmful effects of this pollutant. The experimental methodologies outlined provide a basis for further research into the metabolism and toxicological profiles of nitro-PAHs.
References
An In-depth Technical Guide to 3-Nitrofluoranthene-8-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. It is recognized as a potent mutagen and carcinogen. The metabolic fate of 3-Nitrofluoranthene is of critical interest to researchers in toxicology, environmental science, and drug development, as its biotransformation can lead to detoxification or, in some cases, metabolic activation to more reactive species. 3-Nitrofluoranthene-8-sulfate is a major product of the fungal metabolism of 3-Nitrofluoranthene, representing a key step in its detoxification pathway.[1]
Data Presentation
Mutagenicity Data
The mutagenic potential of 3-Nitrofluoranthene and its phenolic metabolites has been evaluated in various strains of Salmonella typhimurium. The data indicates that both the parent compound and its hydroxylated metabolites exhibit significant mutagenic activity.
| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmole) |
| 3-Nitrofluoranthene | TA98 | ~1000 |
| 3-Nitrofluoranthen-8-ol | TA98 | ~1000 |
| 3-Nitrofluoranthen-6-ol | TA98 | ~100 |
| 3-Nitrofluoranthen-9-ol | TA98 | ~100 |
| Table 1: Mutagenicity of 3-Nitrofluoranthene and its phenolic metabolites in Salmonella typhimurium TA98. Data sourced from Consolo et al. (1989)[2]. |
Carcinogenicity Data
The carcinogenic activity of 3-Nitrofluoranthene has been assessed in animal models. Intrapulmonary implantation in rats has been shown to induce lung tumors.
| Compound | Dose (µg) | Animal Model | Observation Period (weeks) | Lung Tumor Incidence |
| 3-Nitrofluoranthene | 1000 | F344 rats | 100 | 1/20 (5%) |
| 3,9-Dinitrofluoranthene | 200 | F344 rats | 100 | 19/21 (90.5%) |
| 3,9-Dinitrofluoranthene | 100 | F344 rats | 100 | 7/10 (70%) |
| 3,9-Dinitrofluoranthene | 50 | F344 rats | 100 | 1/10 (10%) |
| Benzo[a]pyrene | 200 | F344 rats | 100 | 4/9 (44.4%) |
| Benzo[a]pyrene | 100 | F344 rats | 100 | 3/10 (30%) |
| Benzo[a]pyrene | 50 | F344 rats | 100 | 0/10 (0%) |
| Control | 0 | F344 rats | 100 | 0 |
| Table 2: Pulmonary carcinogenicity of 3-Nitrofluoranthene and related compounds in F344 rats. Data sourced from Horikawa et al. (1991)[3]. |
Experimental Protocols
Fungal Biotransformation of 3-Nitrofluoranthene to this compound
The following protocol is based on the methodology described by Pothuluri et al. for the metabolism of 3-Nitrofluoranthene by the fungus Cunninghamella elegans.[1]
1. Fungal Culture Preparation:
-
Cultures of Cunninghamella elegans (e.g., ATCC 36112) are maintained on Sabouraud-dextrose agar slants.
-
Spore suspensions are used to inoculate 125-mL flasks containing 30 mL of Sabouraud-dextrose broth.
-
The flasks are incubated at 25°C on a rotary shaker at 150 rpm for 72 hours.
2. Incubation with 3-Nitrofluoranthene:
-
A solution of 3-Nitrofluoranthene (e.g., 4 mg in 0.2 mL of dimethylformamide) is added to the 72-hour-old fungal cultures.
-
The cultures are incubated for a period of up to 144 hours under the same conditions. Control flasks containing only the fungus and only the substrate should be run in parallel.
3. Extraction of Metabolites:
-
The culture medium and mycelia are separated by filtration.
-
The filtrate is extracted three times with an equal volume of ethyl acetate.
-
The mycelia are sonicated and also extracted with ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure.
4. Analysis and Characterization of Metabolites:
-
High-Performance Liquid Chromatography (HPLC): The extracted residues are redissolved in methanol and analyzed by reverse-phase HPLC. A C18 column is typically used with a gradient elution system of methanol and water. UV detection is performed at a wavelength of 254 nm.
-
Mass Spectrometry (MS): The HPLC system can be coupled to a mass spectrometer to obtain the mass spectra of the eluted metabolites, confirming the addition of a sulfate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, the metabolites are purified by preparative HPLC and analyzed by ¹H NMR spectroscopy. This allows for the precise determination of the position of sulfation on the fluoranthene ring system.
Signaling Pathways
3-Nitrofluoranthene has been shown to induce both apoptosis and a form of programmed necrosis (necroptosis) in mammalian cells.[4][5] The signaling pathways involved are complex and involve multiple protein kinases and effector molecules.
Apoptosis Signaling Pathway Induced by 3-Nitrofluoranthene
3-Nitrofluoranthene can trigger apoptosis through a caspase-dependent pathway. This process involves the activation of initiator caspases (caspase-8 and -9) which in turn activate the executioner caspase-3.[4] The activation of these caspases leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. The process is also influenced by the MAPK signaling cascades.
Caption: Apoptosis signaling pathway induced by 3-Nitrofluoranthene.
Necroptosis and DNA Damage Response Pathway
In addition to apoptosis, 3-Nitrofluoranthene can induce a form of programmed necrosis with features of necroptosis. This pathway is caspase-independent and can be inhibited by Necrostatin-1, an inhibitor of RIP-1 kinase.[4] Furthermore, 3-Nitrofluoranthene causes DNA damage, which activates the DNA damage response (DDR) pathway, including the phosphorylation of CHK1 and H2AX, and the activation of p53.
Caption: Necroptosis and DNA damage response pathway activated by 3-Nitrofluoranthene.
Conclusion
This compound is a key metabolite in the biotransformation of the environmental carcinogen 3-Nitrofluoranthene. While detailed toxicological data on the sulfate conjugate itself is limited, understanding its formation and the biological effects of the parent compound is crucial for assessing the overall risk associated with 3-Nitrofluoranthene exposure. The provided experimental protocol offers a basis for the laboratory-scale production of this metabolite for further study. The elucidation of the complex signaling pathways initiated by 3-Nitrofluoranthene highlights potential targets for intervention in cases of exposure and provides a deeper understanding of the mechanisms of nitro-PAH-induced cellular damage. Further research is warranted to fully characterize the biological activity of this compound and its role in the ultimate toxicological outcome of 3-Nitrofluoranthene exposure.
References
- 1. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of the phenolic microsomal metabolites of 3-nitrofluoranthene and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitrofluoranthene (3-NF) but not 3-aminofluoranthene (3-AF) elicits apoptosis as well as programmed necrosis in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-nitrofluoranthene (3-NF)-induced apoptosis and programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Nitrofluoranthene-8-sulfate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of the environmental pollutant 3-nitrofluoranthene. This document provides a comprehensive overview of its discovery, the scientific history of its identification, and the experimental methodologies used in its characterization. The formation of this compound is a key step in the fungal detoxification of its parent compound, a known mutagen. This guide details the metabolic pathway, presents available quantitative data, and outlines the analytical techniques employed in its study.
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and urban air particulates.[1] It is of significant interest to the scientific community due to its mutagenic properties.[2] The study of its metabolic fate is crucial for understanding its toxicological profile and the potential for bioremediation. This guide focuses on this compound, a major metabolite identified in fungal biotransformation studies.
Discovery and History
The discovery of this compound is intrinsically linked to research on the microbial metabolism of nitro-PAHs. In the mid-1990s, studies investigating the filamentous fungus Cunninghamella elegans as a model for mammalian metabolism revealed its capacity to metabolize 3-nitrofluoranthene.[3][4] This research identified this compound and its isomer, 3-nitrofluoranthene-9-sulfate, as the two major metabolites.[3][4]
This discovery was significant as it highlighted a detoxification pathway. The parent compound, 3-nitrofluoranthene, can be metabolically activated to mutagenic phenolic compounds.[3][4] The sulfation of these intermediates by C. elegans represents a detoxification mechanism, rendering the compound more water-soluble and less toxic.[3][4]
Quantitative Data
The primary quantitative data available for this compound relates to its formation during the fungal metabolism of 3-nitrofluoranthene.
| Parameter | Value | Organism | Incubation Time | Reference |
| Metabolism of 3-nitro[3,4-¹⁴C]fluoranthene | ~72% | Cunninghamella elegans ATCC 36112 | 144 hours | [3][4] |
Spectroscopic data for the parent compound, 3-nitrofluoranthene, is also relevant for understanding its chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉NO₂ | [5] |
| Molecular Weight | 247.25 g/mol | [5] |
| Melting Point | 157-159 °C |
Experimental Protocols
The identification and characterization of this compound have relied on a combination of microbial culture techniques and analytical chemistry.
Fungal Metabolism of 3-Nitrofluoranthene
-
Organism: Cunninghamella elegans ATCC 36112.
-
Culture Conditions: The fungus is typically grown in a suitable broth medium. For the metabolism studies, the fungus is cultured for a period, after which 3-nitrofluoranthene (often radiolabeled for traceability) is added.
-
Incubation: The cultures are incubated for an extended period (e.g., 144 hours) to allow for the metabolism of the substrate.[3][4]
-
Extraction: Following incubation, the culture medium is extracted to separate the metabolites from the fungal biomass and remaining substrate.
Analytical Methods for Identification and Quantification
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is the primary technique used to separate the metabolites from the culture extracts.[3][4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of the isolated metabolites, confirming the position of the sulfate group.[3][4]
-
UV-Visible Spectroscopy: This technique provides information about the electronic structure of the molecule and is used in conjunction with other methods for identification.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the metabolites and to confirm their elemental composition.[3][4]
Metabolic Pathway
The formation of this compound in Cunninghamella elegans is a two-step process. First, 3-nitrofluoranthene undergoes hydroxylation at the 8- or 9-position, likely catalyzed by a cytochrome P450 enzyme. The resulting hydroxylated intermediate is then conjugated with a sulfate group by a sulfotransferase enzyme. This sulfation step increases the polarity and water solubility of the compound, facilitating its excretion and detoxification.
References
The Microbial Transformation of 3-Nitrofluoranthene: A Technical Guide to the Formation of 3-Nitrofluoranthene-8-sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Nitrofluoranthene-8-sulfate is not a naturally occurring compound in the environment but is a significant metabolite derived from the microbial transformation of the environmental pollutant 3-nitrofluoranthene. This technical guide provides a comprehensive overview of the formation of this compound by the filamentous fungus Cunninghamella elegans. The document details the quantitative aspects of this biotransformation, outlines the experimental protocols for its study, and presents visual diagrams of the metabolic pathway and experimental workflow. This information is critical for researchers in environmental science, toxicology, and drug development, as the metabolic fate of pollutants like 3-nitrofluoranthene has significant implications for their bioavailability, toxicity, and potential for bioremediation.
Quantitative Analysis of 3-Nitrofluoranthene Metabolism
The metabolism of 3-nitrofluoranthene by Cunninghamella elegans (ATCC 36112) has been quantitatively assessed, revealing a significant conversion of the parent compound into sulfonated metabolites. The primary products of this biotransformation are this compound and 3-nitrofluoranthene-9-sulfate.[1][2]
Table 1: Quantitative Metabolism of 3-Nitrofluoranthene by Cunninghamella elegans
| Parameter | Value | Reference |
| Organism | Cunninghamella elegans ATCC 36112 | [1][2] |
| Substrate | 3-nitro[3,4-¹⁴C]fluoranthene | [1][2] |
| Incubation Time | 144 hours | [1][2] |
| Total Metabolism | ~72% of added 3-nitrofluoranthene | [1][2] |
| Major Metabolites | This compound and 3-Nitrofluoranthene-9-sulfate | [1][2] |
Experimental Protocols
The following sections describe representative methodologies for the investigation of 3-nitrofluoranthene metabolism by Cunninghamella elegans. These protocols are based on established methods for studying the fungal metabolism of polycyclic aromatic hydrocarbons (PAHs).
Fungal Culture and Incubation
-
Organism and Culture Conditions: Cunninghamella elegans (e.g., ATCC 36112) is maintained on Sabouraud dextrose agar slants. For metabolism studies, spores are used to inoculate a liquid medium, such as Sabouraud dextrose broth. Cultures are typically grown for 72 hours at 28°C with shaking (e.g., 150 rpm) to obtain a dense mycelial suspension.
-
Substrate Addition: A solution of 3-nitrofluoranthene in a suitable solvent (e.g., dimethylformamide) is added to the fungal cultures. To facilitate quantitative analysis, radiolabeled 3-nitro[¹⁴C]fluoranthene can be used.
-
Incubation: The cultures are incubated for a defined period, typically up to 144 hours, under the same conditions as the initial growth phase. Control experiments should be run, including cultures without the fungus and cultures without the substrate.
Extraction of Metabolites
-
Separation of Mycelia and Medium: The fungal biomass is separated from the culture medium by centrifugation or filtration.
-
Solvent Extraction: The culture medium is extracted with an organic solvent, such as ethyl acetate, to recover the parent compound and its metabolites. The mycelia can also be extracted separately to assess cell-associated compounds.
-
Concentration: The organic extracts are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure.
Analytical Methods
-
Purpose: To separate 3-nitrofluoranthene and its metabolites.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and a polar organic solvent like acetonitrile or methanol. For example, a linear gradient from 40% to 100% acetonitrile over 25 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis detector set at a wavelength appropriate for the analytes (e.g., 254 nm) is used. If radiolabeled substrate is used, a radioactivity detector can be placed in-line.
-
Purpose: To elucidate the chemical structure of the isolated metabolites.
-
Sample Preparation: The purified metabolites are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structure determination.
-
Purpose: To determine the molecular weight and fragmentation pattern of the metabolites, confirming their identity.
-
Ionization Technique: Electrospray ionization (ESI) in negative ion mode is particularly useful for analyzing sulfonated metabolites.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, often in tandem with a liquid chromatography system (LC-MS).
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the elemental composition and structure.
Visualizations
Metabolic Pathway
References
3-Nitrofluoranthene-8-Sulfate: A Fungal Metabolite of 3-Nitrofluoranthene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the metabolic relationship between 3-nitrofluoranthene and its metabolite, 3-nitrofluoranthene-8-sulfate. Extensive research has demonstrated that this compound is not a standalone compound but rather a significant biotransformation product of the parent compound, 3-nitrofluoranthene. This conversion is notably carried out by the filamentous fungus Cunninghamella elegans, a microorganism recognized for its capacity to metabolize xenobiotics in a manner that often mirrors mammalian metabolism. This guide provides a comprehensive overview of the metabolic pathway, quantitative data on the conversion, detailed experimental protocols for its investigation, and a visual representation of the metabolic process.
Metabolic Pathway and Biotransformation
The primary pathway for the formation of this compound from 3-nitrofluoranthene involves a two-step enzymatic process. Initially, 3-nitrofluoranthene undergoes hydroxylation to form an intermediate, 8-hydroxy-3-nitrofluoranthene. Subsequently, this phenolic intermediate is conjugated with a sulfate group to yield the water-soluble metabolite, this compound. This sulfation step is a common detoxification pathway in many organisms, facilitating the excretion of potentially harmful compounds.
Studies utilizing the fungus Cunninghamella elegans have been pivotal in elucidating this metabolic route.[1][2][3] The presence of a nitro group at the C-3 position of the fluoranthene molecule appears to direct the metabolic activity towards the C-8 and C-9 positions.[1][2][3]
Signaling Pathway Diagram
References
Fungal Biotransformation of 3-Nitrofluoranthene: A Pathway to Detoxification through Sulfate Conjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene, a potent mutagen and carcinogen found as an environmental pollutant, undergoes significant metabolism by certain fungi, leading to the formation of less toxic sulfate conjugates. This technical guide details the fungal metabolism of 3-nitrofluoranthene, with a specific focus on the biotransformation pathways elucidated in the filamentous fungus Cunninghamella elegans. This document provides a comprehensive overview of the metabolic fate of 3-nitrofluoranthene, including detailed experimental protocols for its study, quantitative data on metabolite formation, and a discussion of the toxicological implications. The formation of 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate as the primary metabolites highlights a crucial detoxification mechanism, offering insights for bioremediation strategies and the study of xenobiotic metabolism.
Introduction
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the reaction of PAHs with nitrogen oxides, often during combustion processes.[1] 3-Nitrofluoranthene is a prevalent and highly mutagenic nitro-PAH.[1] Understanding the metabolic fate of such compounds is critical for assessing their environmental impact and toxicological risk. Fungi, particularly the genus Cunninghamella, have been extensively studied for their ability to metabolize xenobiotics, often mimicking mammalian metabolic pathways.[2] This guide focuses on the fungal metabolism of 3-nitrofluoranthene, specifically its conversion to sulfate conjugates, a key detoxification pathway.[1][3][4]
The primary organism of interest in this context is the filamentous fungus Cunninghamella elegans, which has been shown to efficiently metabolize 3-nitrofluoranthene.[1][3] The metabolic process involves the formation of phenolic intermediates that are subsequently conjugated with sulfate, rendering them more water-soluble and facilitating their excretion. This biotransformation is significant as it represents a detoxification pathway, converting a potent mutagen into less harmful compounds.[1]
Metabolic Pathway of 3-Nitrofluoranthene
The metabolism of 3-nitrofluoranthene by Cunninghamella elegans proceeds through a phase I oxidation followed by a phase II conjugation. The presence of the nitro group at the C-3 position sterically hinders the typical epoxidation sites on the fluoranthene molecule, shifting the metabolic activity to the C-8 and C-9 positions.[1][3][4]
The proposed metabolic pathway is as follows:
-
Epoxidation: The initial step involves the enzymatic formation of an unstable arene oxide, 3-nitrofluoranthene-8,9-epoxide.
-
Rearrangement: This epoxide undergoes a non-enzymatic rearrangement to form phenolic intermediates: 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene.
-
Sulfation (Conjugation): These phenolic metabolites are then conjugated with a sulfate group to form the final, more polar products: this compound and 3-nitrofluoranthene-9-sulfate.[1]
This pathway is a critical detoxification mechanism, as the phenolic intermediates of 3-nitrofluoranthene are known to be mutagenic.[1]
References
The Role of Cunninghamella elegans in the Metabolism of 3-Nitrofluoranthene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals
This technical guide provides an in-depth analysis of the metabolic processes involved in the biotransformation of 3-nitrofluoranthene by the filamentous fungus Cunninghamella elegans. This organism serves as a valuable microbial model for studying mammalian metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). 3-Nitrofluoranthene, a potent mutagen and carcinogen found as an environmental pollutant, undergoes significant detoxification through the metabolic pathways of C. elegans.
Metabolic Pathway of 3-Nitrofluoranthene
Cunninghamella elegans primarily metabolizes 3-nitrofluoranthene through a Phase I oxidation reaction followed by a Phase II conjugation reaction. The presence of the nitro group at the C-3 position of the fluoranthene molecule sterically hinders the typical epoxidation process, redirecting metabolic activity to the C-8 and C-9 positions.[1][2][3] This metabolic shift is a key aspect of the detoxification process.
The proposed metabolic pathway involves an initial hydroxylation at the C-8 and C-9 positions, catalyzed by cytochrome P-450 monooxygenases, to form 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene. These intermediate phenols are then conjugated with sulfate to produce the two major, water-soluble metabolites: 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate.[1][2][3] This sulfation step is a critical detoxification mechanism, as the phenolic precursors of 3-nitrofluoranthene have been shown to be mutagenic.[1][2][3] The formation of these sulfate conjugates suggests a beneficial role for C. elegans in the detoxification of this environmental pollutant.[1][2][3]
Quantitative Analysis of Metabolism
Incubation of Cunninghamella elegans ATCC 36112 with 3-nitro[3,4-14C]fluoranthene demonstrated significant metabolic activity over a 144-hour period. Approximately 72% of the initial compound was converted into metabolites.[1][2][3] The distribution of radioactivity recovered after 144 hours of incubation is detailed in the table below.
| Compound | Percentage of Total Recovered Radioactivity at 144h |
| 3-Nitrofluoranthene | 25% |
| This compound (Metabolite I) & 3-Nitrofluoranthene-9-sulfate (Metabolite II) | 72% |
Table 1: Quantitative summary of 3-nitrofluoranthene metabolism by C. elegans.
Experimental Protocols
The following sections outline the methodologies employed in the study of 3-nitrofluoranthene metabolism by C. elegans.
Fungal Culture and Incubation
A pure culture of Cunninghamella elegans ATCC 36112 is used for these experiments. The general procedure for culturing and incubation is as follows:
-
Inoculum Preparation: Spores from a stock culture of C. elegans are used to inoculate a suitable liquid medium, such as Sabouraud dextrose broth.[4][5]
-
Pre-incubation: The culture is incubated on a rotary shaker at a controlled temperature (e.g., 28°C) for a period sufficient to allow for initial mycelial growth (e.g., 24-48 hours).[4]
-
Substrate Addition: A solution of 3-nitrofluoranthene (often radiolabeled for tracking, e.g., 3-nitro[3,4-14C]fluoranthene) dissolved in a suitable solvent like dimethyl sulfoxide is added to the fungal culture.
-
Incubation: The culture is further incubated under the same conditions for an extended period (e.g., up to 144 hours) to allow for metabolism to occur.[1][2] Control flasks containing the substrate but no fungal culture are also prepared to account for abiotic degradation.
Metabolite Extraction and Analysis
After the incubation period, the fungal biomass and the culture medium are separated for the extraction and analysis of metabolites.
-
Extraction: The culture medium is typically extracted with an organic solvent such as ethyl acetate to recover the parent compound and its metabolites. The fungal mycelia can also be extracted separately to analyze intracellular compounds.[6]
-
Separation: The extracted components are separated using reversed-phase high-performance liquid chromatography (HPLC).[1][2] This technique allows for the isolation of individual metabolites from the parent compound and other culture components.
-
Identification and Quantification: The separated compounds are identified and quantified using a combination of analytical techniques:
-
UV-Visible Spectroscopy: Provides information about the chromophoric structure of the compounds.[1][2]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the metabolites.[1][2]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns of the compounds, confirming their identity.[1][2]
-
Liquid Scintillation Counting: If a radiolabeled substrate is used, this technique is employed to quantify the amount of radioactivity in the parent compound and each metabolite fraction, allowing for the calculation of metabolic conversion rates.[1]
-
Conclusion
Cunninghamella elegans has demonstrated a robust capacity to metabolize the environmental pollutant 3-nitrofluoranthene. The primary metabolic pathway involves hydroxylation at the C-8 and C-9 positions, followed by sulfate conjugation, leading to the formation of water-soluble, detoxified metabolites. This biotransformation process highlights the potential of using C. elegans not only as a model for mammalian metabolism but also in potential bioremediation applications for environments contaminated with nitro-PAHs. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview for researchers in the fields of toxicology, drug metabolism, and environmental science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Cunninghamella elegans - Wikipedia [en.wikipedia.org]
- 6. Biotransformation of Malachite Green by the Fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic and Mutagenic Profile of 3-Nitrofluoranthene and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and ambient air pollution, is a potent mutagen and a suspected human carcinogen. Its genotoxicity is intricately linked to its metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and chromosomal damage. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity of 3-NF and its metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical metabolic activation pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants that have garnered significant attention due to their carcinogenic and mutagenic properties. 3-Nitrofluoranthene (3-NF) is a prominent member of this class, and understanding its mechanisms of genotoxicity is crucial for assessing its risk to human health. The genotoxic effects of 3-NF are not exerted by the parent compound itself but rather through its metabolic conversion to reactive electrophiles. This guide will explore the key metabolic pathways and the resulting genotoxic and mutagenic outcomes.
Metabolic Activation of 3-Nitrofluoranthene
The transformation of 3-NF into a DNA-damaging agent is a multi-step process involving both reductive and oxidative pathways. The primary pathway for the activation of many nitro-PAHs, including 3-NF, is the reduction of the nitro group.
Nitroreduction Pathway: This pathway involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxylamino derivative (N-hydroxy-3-aminofluoranthene). This N-hydroxy metabolite can be further activated through O-esterification by acetyltransferases or sulfotransferases, forming a highly reactive nitrenium ion that readily reacts with DNA. Key enzymes involved in this pathway include cytosolic nitroreductases and microsomal enzymes such as NADPH:cytochrome P450 reductase and xanthine oxidase.
Ring Oxidation: While nitroreduction is the predominant activation pathway, ring oxidation by cytochrome P450 (CYP) enzymes can also occur, leading to the formation of phenolic metabolites. Some of these metabolites, such as 3-nitrofluoranthen-8-ol, have been shown to be mutagenic.
Below is a diagram illustrating the key steps in the metabolic activation of 3-Nitrofluoranthene.
Metabolic activation pathway of 3-Nitrofluoranthene.
Quantitative Genotoxicity and Mutagenicity Data
The genotoxic and mutagenic potential of 3-NF and its metabolites has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative findings.
Table 1: DNA Adduct Formation
| Compound | System | Adduct Level | Reference |
| 3-Nitrofluoranthene | Calf Thymus DNA (with Xanthine Oxidase) | 2.4 adducts / 105 nucleosides | [1] |
| 2-Nitrofluoranthene | Calf Thymus DNA (with Xanthine Oxidase) | 10 pmol / mg DNA | |
| 2-Nitrofluoranthene | Calf Thymus DNA (with 3-MC induced rat liver microsomes) | 6 pmol / mg DNA | |
| 2-Nitrofluoranthene | Calf Thymus DNA (with PB induced rat liver microsomes) | 3 pmol / mg DNA |
Table 2: Bacterial Mutagenicity (Ames Test)
| Compound | Salmonella typhimurium Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |
| 3-Nitrofluoranthene | TA98 | - S9 | ~1000 | [2] |
| 3-Nitrofluoranthen-6-ol | TA98 | - S9 | ~100 | [2] |
| 3-Nitrofluoranthen-8-ol | TA98 | - S9 | ~1000 | [2] |
| 3-Nitrofluoranthen-9-ol | TA98 | - S9 | ~100 | [2] |
| 3-Nitrofluoranthene | TA100 | - S9 | Mutagenic | [2] |
| 3-Nitrofluoranthen-6-ol | TA100 | - S9 | Less Mutagenic | [2] |
| 3-Nitrofluoranthen-8-ol | TA100 | - S9 | Mutagenic | [2] |
| 3-Nitrofluoranthen-9-ol | TA100 | - S9 | Less Mutagenic | [2] |
| 3-Nitrofluoranthene | TA100NR | - S9 | Not Mutagenic | [2] |
Table 3: Mammalian Cell Gene Mutation (HGPRT Assay)
| Compound | Cell Line | Metabolic Activation | Concentration | Mutation Frequency (mutants/106 cells) | Reference |
| 3-Nitrofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |
| 8-Nitrofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |
| 3-Aminofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |
Note: Specific quantitative mutation frequencies for 3-nitrofluoranthene in the HGPRT assay were not provided in the reference, but its relative mutagenicity was reported.
Table 4: Chromosomal Damage Assays
| Assay | Compound | Cell Line/System | Results | Reference |
| Chromosomal Aberrations | 3,7-Dinitrofluoranthene | Chinese Hamster Lung (CHL) | Induced aberrations without S9 | [3] |
| Chromosomal Aberrations | 3,9-Dinitrofluoranthene | Chinese Hamster Lung (CHL) | Induced aberrations without S9 | [3] |
| Micronucleus Assay | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. | |
| Comet Assay | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. | |
| Unscheduled DNA Synthesis | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. |
Note: While quantitative data for 3-NF in micronucleus, comet, and UDS assays were not found, the data for closely related dinitrofluoranthenes in the chromosomal aberration assay are included for context.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are summaries of the key experimental protocols cited in this guide.
DNA Adduct Analysis
Objective: To identify and quantify the formation of covalent adducts between 3-NF metabolites and DNA.
Methodology:
-
In Vitro Adduct Formation: Calf thymus DNA is incubated with 3-NF in the presence of a metabolic activation system, such as xanthine oxidase or rat liver microsomes (S9 fraction).
-
DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual nucleosides.
-
Chromatographic Separation: The resulting nucleoside adducts are separated using high-performance liquid chromatography (HPLC).
-
Detection and Characterization: Adducts are detected and characterized using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and mass spectrometry (e.g., FAB-MS, MS/MS) to determine their chemical structure.[1]
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of 3-NF and its metabolites by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Ames Test Experimental Workflow.
Methodology:
-
Strain Selection: Specific strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used. Strains deficient in certain DNA repair pathways or having enhanced permeability to chemicals are often employed to increase sensitivity.
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.
-
Exposure: The bacterial culture, test compound at various concentrations, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies is counted, and the mutagenic potency is expressed as revertants per nanomole or microgram of the test substance.[2]
Mammalian Cell Gene Mutation Assay (HPRT Assay)
Objective: To evaluate the mutagenic potential of 3-NF in mammalian cells by measuring forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.
Methodology:
-
Cell Line: Chinese hamster V79 cells are commonly used for this assay.
-
Exposure: Cells are treated with various concentrations of 3-NF, typically in the presence of a metabolic activation system (e.g., S100 fraction from rat liver).
-
Expression Period: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.
-
Selection: Cells are then cultured in a medium containing a selective agent, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated per 106 viable cells.[2]
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese hamster V79 or human lymphocytes) is used.
-
Treatment: Cells are exposed to the test compound with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows the negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Analysis: Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Unscheduled DNA Synthesis (UDS) Assay
Objective: To measure DNA repair synthesis, which is an indication of DNA damage that has been excised and is being repaired.
Methodology:
-
Cell Culture: Primary hepatocytes are often used as they are metabolically competent.
-
Treatment: The cells are treated with the test compound in the presence of radiolabeled thymidine (e.g., 3H-thymidine).
-
Inhibition of Replicative DNA Synthesis: Hydroxyurea is typically included to inhibit normal replicative DNA synthesis, ensuring that any incorporation of the radiolabeled thymidine is due to repair synthesis.
-
Autoradiography: The cells are fixed, and autoradiography is performed to visualize the incorporated radioactivity.
-
Analysis: The amount of DNA repair is quantified by counting the number of silver grains over the nucleus (net grains per nucleus). An increase in the number of grains in treated cells compared to control cells indicates that the compound has induced DNA damage that is being repaired.
Conclusion
The evidence presented in this technical guide clearly demonstrates that 3-Nitrofluoranthene is a potent genotoxic and mutagenic agent. Its activity is dependent on metabolic activation, primarily through nitroreduction, to form DNA-reactive intermediates that lead to the formation of DNA adducts. These adducts can result in gene mutations, as demonstrated in both bacterial and mammalian cell systems. While quantitative data on chromosomal damage for 3-NF is limited, the positive results for closely related dinitrofluoranthenes in chromosomal aberration assays suggest a potential for clastogenic activity.
For professionals in drug development, the methodologies and findings presented here underscore the importance of early and comprehensive genotoxicity screening for nitro-aromatic compounds. The detailed experimental protocols provide a framework for conducting such assessments. For researchers and scientists, this guide highlights the complex interplay between metabolic activation and the manifestation of genotoxicity and provides a foundation for further investigation into the precise mechanisms of 3-NF-induced DNA damage and its implications for human carcinogenesis. Further research is warranted to fill the existing data gaps, particularly concerning the quantitative assessment of chromosomal damage induced by 3-Nitrofluoranthene in mammalian cells.
References
- 1. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomal aberrations induced in vitro by 3,7- and 3,9-dinitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carcinogenic Potential of Nitrated Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and subsequent atmospheric nitration of polycyclic aromatic hydrocarbons (PAHs). Found in diesel exhaust, airborne particulate matter, and certain foods, NPAHs have garnered significant attention due to their potent mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the carcinogenic potential of NPAHs, detailing their mechanisms of action, metabolic activation, and the experimental methodologies used for their evaluation. Quantitative data on the carcinogenicity and mutagenicity of key NPAHs are presented, along with a depiction of the signaling pathways implicated in their carcinogenic effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of environmental carcinogens and the development of preventative and therapeutic strategies.
Introduction to Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)
NPAHs are derivatives of PAHs containing one or more nitro functional groups. Their presence in the environment is a significant public health concern.[1] The carcinogenicity of several NPAHs has been established in numerous studies, with some demonstrating higher carcinogenic potency than their parent PAH compounds.[2] The carcinogenic process initiated by NPAHs is a complex, multi-stage process involving metabolic activation, formation of DNA adducts, induction of mutations, and alterations in cellular signaling pathways that regulate cell growth and proliferation.
Mechanisms of NPAH-Induced Carcinogenesis
The carcinogenic effects of NPAHs are primarily attributed to their ability to damage DNA and disrupt normal cellular processes. This occurs through a series of steps:
2.1. Metabolic Activation:
NPAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation is a multi-step process primarily involving two key enzymatic pathways:
-
Nitroreduction: This is a critical step in the activation of many NPAHs. Cytosolic and microsomal nitroreductases, such as NAD(P)H:quinone oxidoreductase (NQO1), reduce the nitro group to form N-hydroxy arylamines.[3][4]
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, can oxidize the aromatic rings of NPAHs, leading to the formation of reactive epoxides and dihydrodiols.[5][6][7]
These initial metabolites can undergo further biotransformation. For instance, N-hydroxy arylamines can be further activated by O-acetylation via N-acetyltransferases (NATs) or sulfation via sulfotransferases (SULTs) to form highly reactive esters that readily bind to DNA.[8] The ultimate carcinogenic metabolites of some NPAHs, such as 6-nitrochrysene, are thought to be diol epoxides formed after both ring oxidation and nitroreduction.[9][10]
Figure 1: Metabolic activation pathway of NPAHs leading to cancer.
2.2. DNA Adduct Formation:
The highly reactive electrophilic metabolites of NPAHs can covalently bind to nucleophilic sites on DNA, forming NPAH-DNA adducts.[4][11][12] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.[12] The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis.[3] For example, the major DNA adduct formed by 1,6-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[4]
2.3. Mutagenesis:
If not repaired by the cell's DNA repair machinery, NPAH-DNA adducts can lead to mutations in the DNA sequence. These mutations can occur in critical genes that regulate cell growth and division, such as proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53).[13][14] For instance, certain PAHs and their metabolites have been shown to induce mutations at specific "hotspot" codons in the p53 gene that are frequently mutated in human lung cancers.[6][15] The accumulation of these mutations can lead to uncontrolled cell proliferation and the development of cancer.
Quantitative Data on NPAH Carcinogenicity and Mutagenicity
The carcinogenic and mutagenic potencies of NPAHs vary widely depending on their chemical structure. The following tables summarize quantitative data for some of the most studied NPAHs.
Table 1: Carcinogenicity of Selected NPAHs in Animal Models
| NPAH | Animal Model | Route of Administration | Dose | Tumor Incidence | Tumor Type | Reference(s) |
| 1,6-Dinitropyrene | Male F344 Rats | Intrapulmonary Injection | 0.01 mg | 13% | Lung Cancer | [8] |
| 0.03 mg | 42% | Lung Cancer | [8] | |||
| 0.1 mg | 85% | Lung Cancer | [8] | |||
| Male F344 Rats | Intrapulmonary Injection | 0.15 mg | 75% | Squamous Cell Carcinoma | [16] | |
| 6-Nitrochrysene | Newborn BLU:Ha Mice | Intraperitoneal Injection | 38.5 µg (total dose) | 100% | Lung Tumors (70% malignant) | [17][18] |
| Newborn CD-1 Mice | Intraperitoneal Injection | 700 nmol/mouse | Significant increase | Lung and Liver Tumors | [10] | |
| 1-Nitropyrene | Female CD Rats | Subcutaneous Injection | 100 µmol/kg (weekly for 8 weeks) | 47% | Mammary Adenocarcinomas | [19] |
| Male and Female A/J Mice | Intraperitoneal Injection | Total dose: 50 mg | Increased incidence and multiplicity | Lung Tumors | [1] | |
| 3-Nitrobenzanthrone | Female Fischer 344 Rats | Intratracheal Instillation | 1.5 mg (total dose) | Increased incidence | Squamous Cell Carcinoma of the lung | [20] |
| 2-Nitrofluorene | Female Swiss Mice | Skin Painting | 0.04 M solution (twice weekly) | Not specified as a potent inducer in this study, but other nitroso compounds were. | Skin Tumors | [21] |
Table 2: Mutagenic Potency of Selected NPAHs in Salmonella typhimurium
| NPAH | Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference(s) |
| 1,8-Dinitropyrene | TA98 | -S9 | 257,000 | [20] |
| YG1024 | -S9 | 4,780,000 | [20] | |
| 3-Nitrobenzanthrone | TA98 | -S9 | 208,000 | [20] |
| YG1024 | -S9 | 6,290,000 | [20] | |
| 1-Nitropyrene | TA98 | -S9 | ~400 | [22] |
| 2-Nitrofluorene | TA98 | -S9 | ~2,000 | [22] |
| 3-Nitrofluoranthene | TA98 | -S9 | More potent than 2-nitrofluoranthene | [23] |
| 1,3-Dinitrofluoranthene | TA98 | -S9 | More potent than 1,2-dinitrofluoranthene | [23] |
Experimental Protocols for Carcinogenicity Assessment
A variety of in vitro and in vivo assays are used to evaluate the carcinogenic potential of NPAHs.
4.1. In Vitro Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This widely used screening assay assesses the mutagenic potential of a chemical by measuring its ability to induce mutations that revert a histidine-requiring strain of Salmonella typhimurium to a state where it can synthesize its own histidine and grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.
-
Cell Transformation Assays (CTAs): These assays use cultured mammalian cells (e.g., BALB/c 3T3 or Bhas 42 cells) to assess the potential of a chemical to induce morphological changes characteristic of a tumorigenic phenotype, such as loss of contact inhibition and the formation of foci.
-
DNA Adduct Analysis (³²P-Postlabeling): This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA, enrichment of adducts, radiolabeling of the adducts with ³²P, and subsequent separation and quantification by chromatography.
4.2. In Vivo Assays
-
Long-Term Rodent Bioassays: These are the gold standard for assessing the carcinogenicity of chemicals. They typically involve the chronic exposure of rodents (rats and mice) to a test substance over their lifetime (e.g., two years). The animals are then examined for the development of tumors.
-
Skin Painting Studies in Mice: This model is used to assess the carcinogenicity of chemicals when applied topically. The test substance is repeatedly applied to the skin of mice, and the animals are monitored for the development of skin tumors.[24][25]
Figure 2: Experimental workflow for assessing NPAH carcinogenicity.
Signaling Pathways in NPAH-Induced Carcinogenesis
NPAHs and their metabolites can interfere with intracellular signaling pathways that control cell proliferation, survival, and differentiation, thereby contributing to carcinogenesis.
5.1. Aryl Hydrocarbon Receptor (AhR) Signaling:
Many PAHs and NPAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][26] Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including those encoding CYP1A1 and CYP1B1, leading to their increased expression.[22][27] This can enhance the metabolic activation of NPAHs, creating a positive feedback loop that increases the formation of DNA adducts.
5.2. Mitogen-Activated Protein Kinase (MAPK) Signaling:
The MAPK pathways, including the ERK, JNK, and p38 pathways, are crucial for transducing extracellular signals to the nucleus to regulate gene expression and cellular responses. Oxidative stress and DNA damage induced by NPAH metabolites can lead to the activation of these pathways.[28][29][30] For example, the JNK pathway is a key modulator in cell death mediated by reactive oxygen species (ROS).[28] Persistent activation of these pathways can promote cell proliferation and survival, contributing to tumor development.
Figure 3: NPAH-induced activation of the MAPK signaling pathway.
5.3. Wnt/β-catenin Signaling:
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis.[31][32] Aberrant activation of this pathway is a hallmark of many cancers.[13][27] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of target genes that promote cell proliferation, such as c-Myc and cyclin D1.[21] While the direct interaction of NPAH metabolites with components of the Wnt pathway is an area of ongoing research, it is plausible that the cellular stress and genomic instability caused by NPAHs could indirectly lead to the dysregulation of this critical pathway.
Figure 4: Overview of the canonical Wnt/β-catenin signaling pathway.
Conclusion
Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental carcinogens. Their carcinogenic potential is a result of a complex interplay between metabolic activation, DNA damage, mutagenesis, and the dysregulation of key cellular signaling pathways. A thorough understanding of these mechanisms is crucial for assessing the risks associated with NPAH exposure and for the development of strategies to mitigate their adverse health effects. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology, environmental health, and drug development. Continued research into the specific molecular targets of NPAHs and their metabolites will be essential for advancing our knowledge and developing effective interventions.
References
- 1. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Nitrobenzanthrone - Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Dose-Dependent Response to 3-Nitrobenzanthrone Exposure in Human Urothelial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TP53 mutations induced by BPDE in Xpa-WT and Xpa-Null human TP53 knock-in (Hupki) mouse embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the Environmental Mammary Carcinogen 6-Nitrochrysene on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Wnt/β-catenin signaling regulates amino acid metabolism through the suppression of CEBPA and FOXA1 in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting of lung cancer mutational hotspots by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Skin tumors induced by painting nitrosoalkylureas on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aryl hydrocarbon receptor is essential for the pathogenesis of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tumorigenesis in athymic nude mouse skin by chemical carcinogens and ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Oxidative stress and the JNK pathway in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ZnO nanoparticle-induced oxidative stress triggers apoptosis by activating JNK signaling pathway in cultured primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | Metabolic Contributions of Wnt Signaling: More Than Controlling Flight [frontiersin.org]
Environmental Sources of 3-Nitrofluoranthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its mutagenic and carcinogenic properties. It is not commercially produced but is formed as a byproduct of incomplete combustion processes and subsequent atmospheric reactions. This technical guide provides an in-depth overview of the environmental sources of 3-nitrofluoranthene, quantitative data on its presence in various environmental matrices, detailed experimental protocols for its analysis, and an exploration of its genotoxic mechanisms.
Primary Environmental Sources
3-Nitrofluoranthene originates from both direct emissions and secondary atmospheric formation.
1.1. Direct Emissions from Combustion Sources:
The primary source of direct emissions of 3-nitrofluoranthene is the incomplete combustion of organic materials. Diesel engine exhaust is a major contributor to environmental 3-NF concentrations.[1][2] Other combustion sources include:
-
Coal-fired power plants
-
Residential heating (wood and coal)
-
Industrial incinerators
During combustion, the high temperatures facilitate the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH), in the presence of nitrogen oxides (NOx).
1.2. Atmospheric Formation:
3-Nitrofluoranthene can also be formed in the atmosphere through the gas-phase reaction of fluoranthene with hydroxyl (•OH) and nitrate (NO3•) radicals in the presence of nitrogen dioxide (NO2).[3] This photochemical formation contributes to the widespread presence of 3-NF in ambient air, even in areas distant from direct emission sources.
Quantitative Data on Environmental Concentrations
The concentration of 3-nitrofluoranthene varies significantly depending on the environmental matrix and proximity to emission sources.
Table 1: Concentration of 3-Nitrofluoranthene in Air Particulate Matter
| Location Type | Concentration Range (ng/m³) | Reference(s) |
| Urban | 0.004 - 5.2 | [3][4][5][6] |
| Suburban | 0.1 - 1.5 | [5] |
| Rural | Not typically detected - 0.1 | [7] |
Table 2: Concentration of 3-Nitrofluoranthene in Soil
| Location Type | Concentration Range (µg/kg) | Reference(s) |
| Industrial | 1.9 - 3360 | [8][9] |
| Urban | 1.9 - 33 | |
| Agricultural | 1.9 - 27 |
Table 3: Concentration of 3-Nitrofluoranthene in Water and Diesel Exhaust
| Matrix | Concentration Range | Reference(s) |
| River Water | 0.01 - 0.11 ng/L (as part of a mix of nitro-PAHs) | [10] |
| Diesel Particulate Matter | 2 - 10 µg/g | [1] |
Experimental Protocols for Analysis
Accurate quantification of 3-nitrofluoranthene in environmental samples requires robust analytical methods. The following are generalized protocols for its determination in air, soil, and water.
3.1. Analysis of 3-Nitrofluoranthene in Air Particulate Matter
This protocol is based on collection via filtration followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[11][12][13][14][15]
Workflow for Air Sample Analysis
Caption: Workflow for the analysis of 3-nitrofluoranthene in air particulate matter.
Methodology:
-
Sample Collection: Draw a known volume of air (typically 24 hours) through a pre-cleaned quartz fiber filter using a high-volume air sampler.
-
Extraction:
-
Place the filter in a Soxhlet apparatus and extract with a mixture of dichloromethane and acetone (1:1, v/v) for 18-24 hours.
-
Alternatively, use ultrasonic extraction by placing the filter in a beaker with the solvent mixture and sonicating for 30 minutes (repeat 3 times).
-
-
Concentration: Concentrate the extract to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: Fractionate the concentrated extract using silica gel column chromatography to separate nitro-PAHs from other organic compounds. Elute with a series of solvents of increasing polarity.
-
Instrumental Analysis:
-
Analyze the nitro-PAH fraction using a gas chromatograph coupled with a mass spectrometer (GC-MS) operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
SIM Ions for 3-Nitrofluoranthene (m/z): 247 (quantifier), 217, 201 (qualifiers).
-
-
-
Quantification: Calculate the concentration of 3-nitrofluoranthene by comparing the peak area of the analyte to that of a labeled internal standard.
3.2. Analysis of 3-Nitrofluoranthene in Soil
This protocol involves solvent extraction, cleanup, and analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after a reduction step.[8][16][17]
Workflow for Soil Sample Analysis
Caption: Workflow for the analysis of 3-nitrofluoranthene in soil samples.
Methodology:
-
Sample Preparation: Air-dry the soil sample, remove any large debris, and sieve to a particle size of less than 2 mm.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a glass vial.
-
Add 20 mL of dichloromethane and sonicate for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice more.
-
-
Concentration: Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Derivatization (Reduction):
-
To the concentrated extract, add a reducing agent (e.g., a solution of sodium borohydride and copper(II) chloride) to convert the non-fluorescent 3-nitrofluoranthene to the highly fluorescent 3-aminofluoranthene.
-
-
Instrumental Analysis:
-
Analyze the derivatized extract using an HPLC system with a fluorescence detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection (for 3-aminofluoranthene):
-
Excitation Wavelength: 244 nm.
-
Emission Wavelength: 528 nm.
-
-
-
Quantification: Determine the concentration based on a calibration curve prepared from 3-nitrofluoranthene standards that have undergone the same derivatization procedure.
3.3. Analysis of 3-Nitrofluoranthene in Water
This protocol utilizes solid-phase extraction (SPE) for pre-concentration, followed by GC-MS analysis.[10][18][19][20][21]
Workflow for Water Sample Analysis
Caption: Workflow for the analysis of 3-nitrofluoranthene in water samples.
Methodology:
-
Sample Collection: Collect 1 liter of water in a pre-cleaned amber glass bottle.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Pass the entire water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution: Elute the trapped analytes from the SPE cartridge with dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Instrumental Analysis: Analyze the concentrated extract using GC-MS as described in the air analysis protocol (Section 3.1.5).
-
Quantification: Quantify using the internal standard method.
Genotoxicity and Signaling Pathways
3-Nitrofluoranthene is a potent genotoxic agent that requires metabolic activation to exert its carcinogenic effects. The primary mechanism of its genotoxicity involves the formation of DNA adducts.
4.1. Metabolic Activation Pathway:
The metabolic activation of 3-nitrofluoranthene can proceed through two main pathways: nitroreduction and ring oxidation.
Metabolic Activation of 3-Nitrofluoranthene
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 1. EXPOSURE DATA - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. researchgate.net [researchgate.net]
- 6. aaqr.org [aaqr.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. cdc.gov [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthene-8-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family of environmental contaminants. These compounds are of significant toxicological concern due to their mutagenic and carcinogenic properties. The metabolism of 3-nitrofluoranthene can lead to the formation of various derivatives, including sulfated metabolites such as 3-Nitrofluoranthene-8-sulfate. The detection and quantification of these metabolites are crucial for toxicological studies, environmental monitoring, and understanding the metabolic fate of nitro-PAHs in biological systems.
This document provides detailed application notes and protocols for the analytical detection of this compound. The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers the high sensitivity and selectivity required for analyzing complex biological and environmental matrices. An alternative HPLC method with fluorescence detection following online reduction is also presented.
Analytical Methods Overview
The analytical workflow for this compound generally involves sample preparation (extraction and cleanup), chromatographic separation, and detection.
Caption: General experimental workflow for the analysis of this compound.
Protocol 1: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Sample Preparation (Biological Fluids - e.g., Urine, Plasma)
-
Internal Standard Spiking: To a 1 mL aliquot of the biological fluid, add a known concentration of the internal standard, 3-Nitrofluoranthene-d9. The use of a deuterated internal standard is highly recommended for accurate quantification.
-
Enzymatic Hydrolysis (Optional): To analyze for total 3-Nitrofluoranthene (conjugated and unconjugated), enzymatic deconjugation using β-glucuronidase/arylsulfatase may be performed prior to extraction.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 5 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
HPLC-MS/MS Conditions
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 20% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (This gradient should be optimized based on the specific column and system). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in Negative Ion Mode. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations. |
MS/MS Detection (Multiple Reaction Monitoring - MRM)
The specific MRM transitions for this compound and the internal standard need to be determined by infusing the analytical standards into the mass spectrometer. The expected precursor ion for this compound in negative ESI mode would be [M-H]⁻ at m/z 326.0.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 326.0 | To be determined | To be determined |
| 3-Nitrofluoranthene-d9 (IS) | 256.1 | To be determined | To be determined |
| Note: The exact m/z values and collision energies must be empirically determined. |
Quantitative Data and Performance Characteristics
As there is limited published data specifically for this compound, the following are typical performance characteristics that should be achievable with the described method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
Protocol 2: HPLC with Fluorescence Detection after Online Reduction
This method is an alternative for laboratories without access to mass spectrometry. It relies on the online reduction of the nitro group to a fluorescent amine, followed by fluorescence detection. Note that the sulfate moiety may affect the reduction efficiency and fluorescence properties, requiring careful optimization.
Sample Preparation
Follow the same sample preparation procedure as described in Protocol 1 (Section 1).
HPLC with Online Reduction and Fluorescence Detection
Caption: Workflow for HPLC with online reduction and fluorescence detection.
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system with a post-column reduction unit and a fluorescence detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 50% B, linear gradient to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This gradient should be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Online Reduction | A commercially available or packed reduction column (e.g., zinc or platinum-based) placed between the analytical column and the detector. |
| Fluorescence Detector | Excitation and emission wavelengths will need to be optimized for the amino-fluoranthene-sulfate derivative. Typical wavelengths for amino-PAHs are in the range of Ex: 240-280 nm and Em: 400-450 nm. |
Quantitative Data and Performance Characteristics
This method is generally less sensitive and selective than HPLC-MS/MS.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linearity (r²) | > 0.98 |
| Recovery | 80 - 120% |
| Precision (RSD%) | < 20% |
| Accuracy | 80 - 120% |
Synthesis of Analytical Standard
A significant challenge in the analysis of this compound is the commercial unavailability of an analytical standard. A potential route for its synthesis is through chemoenzymatic methods, which have been successfully used for the sulfation of other phenolic compounds.
Caption: Proposed chemoenzymatic synthesis pathway for this compound.
The synthesized standard must be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity before use in quantitative analysis.
Disclaimer
The protocols provided are intended as a starting point for method development. Optimization and validation are essential for any specific application and matrix to ensure accurate and reliable results. The performance characteristics are estimates and should be experimentally determined.
Application Note: A Proposed HPLC-UV Method for the Quantitative Analysis of 3-Nitrofluoranthene-8-sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized as an environmental pollutant, often formed during incomplete combustion processes.[1][2] Its metabolites, such as 3-Nitrofluoranthene-8-sulfate, are of significant interest in toxicology and drug development due to their potential biological activity and role as biomarkers of exposure. Developing a robust and reliable analytical method for the quantification of these metabolites is crucial for environmental monitoring, toxicological studies, and pharmacokinetic assessments.
This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The described protocol is based on established principles for the analysis of PAHs and their derivatives and serves as a comprehensive starting point for method development and validation.[3][4]
Principle
The method employs reverse-phase HPLC to separate this compound from potential interferences in the sample matrix. A C18 column is used as the stationary phase, with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile) as the mobile phase. This allows for the efficient separation of compounds based on their hydrophobicity. Following separation, the analyte is detected and quantified by a UV detector, likely at a wavelength around 254 nm, which is common for aromatic compounds.[3] Method validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6]
Experimental Protocol
This protocol details the preparation of standards, sample processing, and the instrumental analysis of this compound.
Materials and Reagents
-
Analyte: this compound analytical standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)
-
Reagents: Ammonium acetate (or other suitable buffer salt), Formic acid or Acetic acid (for pH adjustment)
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
pH meter
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
SPE vacuum manifold
-
Syringe filters (0.45 µm)
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial composition (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate stock solution to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1 µg/mL to 20 µg/mL).
Sample Preparation (Aqueous Matrix Example using SPE)
For analyzing nitro-PAHs and their metabolites from aqueous samples like water or biological fluids, a pre-concentration step such as Solid-Phase Extraction (SPE) is often required.[7][8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load 10 mL of the aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained analytes with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC-UV Instrumental Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence, including blanks, calibration standards, and prepared samples.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Data Acquisition: Acquire the chromatograms and record the peak area and retention time for the analyte.
Data Presentation and Method Parameters
The following tables summarize the proposed instrumental conditions and provide templates with example data for method validation.
Table 1: Proposed HPLC-UV System Parameters
| Parameter | Proposed Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-18 min: 90% B; 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm (Wavelength should be optimized) |
| Run Time | 25 minutes |
Table 2: Example Method Validation Data - Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.5 | 55,234 |
| 1.0 | 112,456 |
| 2.5 | 278,990 |
| 5.0 | 549,876 |
| 10.0 | 1,115,345 |
| 20.0 | 2,231,987 |
| Correlation Coefficient (R²) | > 0.999 |
Table 3: Example Method Validation Data - Precision and Accuracy
| Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
|---|---|---|---|
| 1.0 (Low QC) | < 2.0% | < 3.0% | 98.5% |
| 8.0 (Mid QC) | < 1.5% | < 2.5% | 101.2% |
| 16.0 (High QC) | < 1.0% | < 2.0% | 99.3% |
Table 4: Example Method Validation Data - Limits of Detection & Quantitation
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Visualized Workflows
The following diagrams illustrate the key processes involved in the analysis.
Caption: High-level overview of the analytical process.
Caption: Step-by-step solid-phase extraction protocol.
Caption: Key parameters for analytical method validation.
References
- 1. Buy 3-Nitrofluoranthene | 892-21-7 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. d-nb.info [d-nb.info]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Nitrofluoranthene-8-sulfate using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of 3-Nitrofluoranthene-8-sulfate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and professionals in drug development and environmental analysis fields who are investigating exposure to nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and their metabolic fate.
Introduction
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes.[1] These compounds and their metabolites are of significant toxicological concern due to their mutagenic and carcinogenic properties.[1][2] 3-Nitrofluoranthene is a prominent nitro-PAH, and its metabolic products, such as sulfate conjugates, are important biomarkers for assessing exposure and understanding its biological effects. Accurate and sensitive quantification of these metabolites is crucial for toxicological studies and human health risk assessment. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for analyzing such compounds in complex biological samples.[3][4]
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract and concentrate this compound from the biological matrix (e.g., urine, plasma).
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
Protocol:
-
Sample Pre-treatment: Thaw frozen samples to room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[5]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[5][6]
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | ~326.0 | ~246.0 (Loss of SO3) | 50 | 25 (To be optimized) |
| This compound (Confirming ion) | ~326.0 | ~200.0 (Fluoranthene backbone fragment) | 50 | 35 (To be optimized) |
| Internal Standard (IS) | To be determined | To be determined | 50 | To be optimized |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Data Analysis
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters should serve as a valuable starting point for researchers in the fields of toxicology, environmental science, and drug metabolism. Method validation, including assessment of linearity, accuracy, precision, and matrix effects, should be performed in the specific biological matrix of interest.
References
Sample preparation for 3-Nitrofluoranthene-8-sulfate analysis in soil.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family, is a recognized environmental contaminant often found in diesel exhaust and urban air. Its sulfonated metabolite, 3-nitrofluoranthene-8-sulfate, represents a critical analyte for assessing the biological impact and environmental fate of nitro-PAHs. Due to the addition of a highly polar sulfate group, this compound presents unique challenges for extraction and analysis from complex matrices like soil. This application note provides a detailed protocol for the sample preparation of soil for the analysis of this compound, employing a robust extraction and solid-phase extraction (SPE) cleanup procedure, followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound Standard | (Available from specialized suppliers) | >98% |
| Methanol | Fisher Scientific | HPLC Grade |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
| Ammonium Hydroxide | Sigma-Aldrich | ACS Reagent Grade |
| Formic Acid | Sigma-Aldrich | ACS Reagent Grade |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | ACS Reagent Grade |
| Oasis MAX SPE Cartridges (60 mg, 3 cc) | Waters | |
| 50 mL Polypropylene Centrifuge Tubes | VWR | |
| 15 mL Polypropylene Centrifuge Tubes | VWR | |
| 0.22 µm PTFE Syringe Filters | VWR |
Table 2: HPLC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Precursor > Product) | To be determined by infusion of standard |
| Collision Energy | To be determined by infusion of standard |
Experimental Protocols
Soil Sample Preparation
-
Sample Collection and Storage: Collect soil samples and store them at -20°C prior to analysis to minimize degradation of the target analyte.
-
Sample Homogenization: Prior to extraction, allow the soil sample to thaw at room temperature. Homogenize the sample by passing it through a 2 mm sieve to remove large debris and ensure uniformity.
-
Drying: For dry weight determination, a separate aliquot of the homogenized soil should be dried at 105°C for 24 hours.
Extraction of this compound
This protocol is adapted from methods for the extraction of polar nitroaromatic compounds and sulfonamides from soil.[1]
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (80:20 methanol:water with 0.1% ammonium hydroxide). The alkaline condition helps to ensure the sulfate group is deprotonated, enhancing its solubility in the polar solvent.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample in a sonicator bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean 50 mL centrifuge tube.
-
Repeat the extraction process (steps 2-6) on the soil pellet with an additional 20 mL of extraction solvent.
-
Combine the supernatants from both extractions.
-
Add anhydrous sodium sulfate to the combined supernatant to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen at 40°C.
Solid-Phase Extraction (SPE) Cleanup
This SPE protocol is designed to isolate the polar, anionic this compound from the soil extract. A mixed-mode anion exchange and reversed-phase sorbent is used.
-
Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Loading: Dilute the 1 mL concentrated extract with 9 mL of deionized water and load the entire volume onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 3 mL of 2% formic acid in methanol into a clean 15 mL polypropylene centrifuge tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for the sample preparation of this compound from soil.
References
Application Note and Protocol for Solid-Phase Extraction of 3-Nitrofluoranthene-8-sulfate
Introduction
3-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant often found in diesel exhaust and ambient air particulates.[1] Its metabolites, such as the sulfated forms, are of significant interest in toxicology and drug development research due to their potential biological activity. The analysis of these metabolites in complex biological or environmental matrices requires efficient sample preparation to remove interferences and concentrate the analyte of interest. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of analytes from liquid samples.[2] This application note provides a detailed protocol for the solid-phase extraction of 3-nitrofluoranthene-8-sulfate from aqueous samples using a reversed-phase C18 sorbent. The protocol is designed for researchers in environmental science, toxicology, and drug development.
Chemical Properties of this compound
While specific experimental data for this compound is limited, its chemical properties can be inferred from its structure and related compounds like 3-nitrofluoranthene and 3-nitrofluoranthene-9-sulfate. The parent compound, 3-nitrofluoranthene, is sparingly soluble in water but soluble in organic solvents such as dichloromethane and acetone.[3] The addition of a sulfate group significantly increases the polarity and water solubility of the molecule. However, the hydrophobic fluoranthene backbone allows for strong retention on reversed-phase sorbents like C18.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Nitrofluoranthene | C₁₆H₉NO₂ | 247.25[4] | Polycyclic aromatic hydrocarbon with a nitro group. |
| 3-Nitrofluoranthene-9-sulfate | C₁₆H₉NO₆S | 343.3[5] | Sulfated metabolite, increased polarity. |
| This compound | C₁₆H₉NO₆S | 343.3 | Target analyte, expected to have similar properties to its 9-sulfate isomer. |
Experimental Protocol
This protocol is optimized for the extraction of this compound from aqueous samples such as cell culture media, urine, or water.
Materials and Equipment:
-
SPE Cartridges: C18 (Octadecylsilanized Silica), 500 mg bed mass, 3 mL or 6 mL format
-
SPE Vacuum Manifold
-
Sample: Aqueous sample containing this compound
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic Acid (or other acid for pH adjustment)
-
-
Glassware: Volumetric flasks, collection vials
-
Nitrogen Evaporation System
-
Analytical Instrument: HPLC with UV or Fluorescence Detector, or LC-MS/MS
Solid-Phase Extraction Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Centrifuge the sample to remove any particulate matter.
-
Adjust the pH of the aqueous sample to approximately 3-4 with formic acid. This ensures that the sulfate group is protonated, increasing the retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol to activate the sorbent.
-
Equilibrate the cartridges with 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities that were not retained.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place collection vials inside the vacuum manifold.
-
Elute the retained this compound with 5 mL of dichloromethane or acetonitrile. Studies on similar nitro-PAHs have shown high recovery with these solvents.[6]
-
-
Post-Extraction Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for the analytical method.
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
-
Analytical Method Considerations
Following extraction, the sample can be analyzed using various techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is suitable for the separation.[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating PAHs and their metabolites.
-
Detection: UV detection can be used, with the wavelength set to the absorbance maximum of the nitrofluoranthene chromophore.[6] Fluorescence detection may also be applicable, as PAHs are known to be fluorescent.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and selectivity. The mass spectrometer would be operated in negative ion mode to detect the deprotonated molecule of this compound.
Expected Performance
While specific recovery data for this compound is not available in the provided search results, the recovery for other nitro-PAHs using C18 SPE is generally high.
| Analyte Group | Sorbent | Elution Solvent | Typical Recovery (%) | Typical RSD (%) |
| Nitro-PAHs | C18 | Dichloromethane | 76 - 97[6] | < 4[6] |
| Nitro-PAHs | C18 | Acetonitrile | > 90 (in some applications) | < 10 |
| PAHs | C18 | Dichloromethane/Acetone | > 75[7] | < 15 |
It is recommended to perform a validation study to determine the specific recovery, precision, and limit of detection for this compound using this protocol with your specific sample matrix.
Troubleshooting
-
Low Recovery:
-
Ensure the pH of the sample is correctly adjusted.
-
Check that the sorbent bed does not dry out during conditioning and sample loading.
-
The elution volume may need to be optimized. Try a second elution step to see if more analyte is recovered.
-
-
High Background/Interferences:
-
The washing step may need to be optimized. A small percentage of a weak organic solvent (e.g., 5% methanol in water) can be used in the wash step to remove more interferences, but care must be taken to avoid eluting the analyte of interest.
-
Ensure all solvents and reagents are of high purity.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous samples. The use of C18 reversed-phase SPE is a reliable and efficient method for the purification and concentration of this and other nitro-PAH metabolites, enabling accurate downstream analysis by HPLC or LC-MS/MS. Researchers and scientists can adapt this protocol to suit their specific sample matrices and analytical requirements.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrofluoranthene-9-sulfate | C16H9NO6S | CID 158356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Nitrofluoranthene-8-sulfate using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3-Nitrofluoranthene-8-sulfate in biological matrices using a deuterated internal standard, 3-Nitrofluoranthene-d9-8-sulfate. The use of an isotopic internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[1][2] The methodology employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for various research applications, including metabolism studies and environmental analysis.
Introduction
3-Nitrofluoranthene is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family, which are environmental pollutants of concern due to their potential carcinogenicity. Its metabolite, this compound, is a key biomarker for assessing exposure and understanding the metabolic pathways of this compound. Accurate quantification of this metabolite is essential for toxicological and pharmacokinetic studies. Isotope dilution mass spectrometry, using a deuterated internal standard, is the gold standard for quantitative analysis as it effectively compensates for analyte loss during sample preparation and variations in mass spectrometer response.[3][4] This application note provides a detailed protocol for the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
3-Nitrofluoranthene-d9-8-sulfate (deuterated internal standard)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[1]
-
Biological matrix of interest (e.g., plasma, urine, tissue homogenate)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 3-Nitrofluoranthene-d9-8-sulfate in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the 3-Nitrofluoranthene-d9-8-sulfate primary stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Spiking: Thaw the biological samples (e.g., 500 µL of plasma) on ice. Add a known amount of the internal standard spiking solution to each sample, standard, and quality control (QC) sample.
-
Protein Precipitation (for plasma/serum): Add 1 mL of cold acetonitrile to each sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by sequentially passing 3 mL of methanol followed by 3 mL of water.[1]
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted urine/tissue homogenate) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
Caption: Sample preparation and solid-phase extraction workflow.
LC-MS/MS Analysis
-
Liquid Chromatography System: A standard HPLC or UHPLC system.[5]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific parent-to-daughter ion transitions for both the analyte and the internal standard.[1]
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Standard HPLC/UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | m/z 342.0 -> 262.0 (Quantifier), 342.0 -> 218.0 (Qualifier) |
| MRM Transition (IS) | m/z 351.0 -> 271.0 (Quantifier) |
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 51,000 | 0.300 |
| 50 | 75,500 | 50,200 | 1.504 |
| 100 | 151,000 | 49,800 | 3.032 |
| 500 | 760,000 | 50,800 | 14.961 |
| 1000 | 1,525,000 | 50,300 | 30.318 |
| Linearity (r²) | \multicolumn{3}{c | }{>0.995 } |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.5 |
| Low | 3 | 6.2 | 7.8 | 102.1 |
| Mid | 75 | 4.1 | 5.5 | 98.7 |
| High | 750 | 3.5 | 4.9 | 101.3 |
Logical Workflow Diagram
Caption: Logical workflow for method development and sample analysis.
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a reliable and sensitive approach for the quantification of this compound in complex biological matrices. The detailed protocol for sample preparation and analysis, along with the presented data, demonstrates the suitability of this method for applications in drug metabolism, pharmacokinetics, and toxicological research. The use of an isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in these fields.
References
- 1. This compound | 156497-83-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Application Notes: Spectroscopic Analysis of 3-Nitrofluoranthene and its Derivatives
Introduction
3-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern.[1][2] It is found in diesel exhaust and is a byproduct of incomplete combustion processes.[1][3] Like many nitro-PAHs, it exhibits mutagenic and carcinogenic properties, making its detection and characterization crucial.[4][5] Spectroscopic techniques are vital tools for identifying and quantifying 3-Nitrofluoranthene and its derivatives, providing insights into their electronic structure, vibrational modes, and potential photochemical fate.[3][4] These notes provide an overview of the key spectroscopic characteristics and analytical protocols relevant to the study of these compounds.
Overview of Spectroscopic Techniques
The analysis of 3-Nitrofluoranthene typically employs several spectroscopic methods:
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. It is particularly useful for observing the effects of conjugation and substituent groups on the aromatic system.
-
Fluorescence Spectroscopy: While the parent compound, fluoranthene, is fluorescent, many nitro-PAHs exhibit weak fluorescence or are non-fluorescent due to quenching effects by the electron-withdrawing nitro group.[6] However, analysis of fluorescence can be a sensitive detection method, especially when coupled with a reduction step that converts the nitro-group to a highly fluorescent amino group.[7]
-
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. These methods are highly effective for identifying specific functional groups, such as the nitro group (NO₂), which has characteristic stretching frequencies.[4][8]
Key Spectroscopic Characteristics
1. UV-Visible Absorption
The introduction of a nitro group to the fluoranthene moiety results in a bathochromic (red) shift in the UV-Vis absorption spectrum.[4][9] This shift to longer wavelengths indicates a change in the electronic structure and supports a degree of planarity between the nitro group and the aromatic ring system.[4] This planarity is a significant factor in the molecule's biological activity.[4]
2. Vibrational Spectra (FT-IR)
The most distinct features in the infrared spectrum of 3-Nitrofluoranthene are the strong absorption peaks corresponding to the nitro group.[4] These are typically observed at:
The precise frequencies of these stretches can provide information about the local chemical environment and molecular geometry.[8]
3. Fluorescence Properties
In general, nitro-PAHs are significantly less fluorescent than their parent PAHs.[6] The strong electron-withdrawing nature of the nitro group often leads to efficient non-radiative decay pathways, quenching fluorescence. However, the corresponding amino-derivatives, formed by the reduction of the nitro group, are typically strongly fluorescent.[6] This chemical transformation is often exploited in analytical methods to achieve high sensitivity and selectivity.[7]
Quantitative Spectroscopic Data
The following table summarizes key quantitative data for 3-Nitrofluoranthene and its parent compound, fluoranthene, for comparison. Data for nitro-PAH derivatives can be sparse and is best determined under consistent experimental conditions.[2]
| Compound | λ_abs_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Key IR Peaks (cm⁻¹) |
| Fluoranthene | 236, 287, 358 | 47800, 46700, 11000 | 400-500 | ~0.30 | N/A |
| 3-Nitrofluoranthene | Exhibits bathochromic shift vs. Fluoranthene[4] | Data not consistently reported | Generally non-fluorescent[6] | Very low or negligible[6] | ~1516 (asym NO₂), ~1323 (sym NO₂)[4] |
| 3-Aminofluoranthene | Shifted to longer wavelengths vs. Fluoranthene | Data not consistently reported | Strongly fluorescent[6] | ~0.65 | N/A |
Experimental Protocols
These protocols provide a general framework for the spectroscopic analysis of 3-Nitrofluoranthene. Instrument parameters and sample concentrations should be optimized for specific applications.
Protocol 1: General Sample Preparation
-
Reagents & Materials: 3-Nitrofluoranthene standard, spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane), volumetric flasks, micropipettes.
-
Procedure:
-
Prepare a stock solution of 3-Nitrofluoranthene (e.g., 1 mg/mL) in a suitable solvent. The choice of solvent is critical as it can influence spectral properties. Methanol or acetonitrile are commonly used for HPLC-based methods.[6][10]
-
From the stock solution, prepare a series of working standards at desired concentrations (e.g., in the range of 1-10 µg/mL) by serial dilution in the same solvent.
-
Protect solutions from light to prevent potential photodegradation, a known removal process for nitro-PAHs in the environment.[3]
-
For environmental or biological samples, appropriate extraction (e.g., Soxhlet, ultrasonic) and purification (e.g., Solid Phase Extraction) steps are required prior to analysis.[10][11]
-
Protocol 2: UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Turn on the instrument and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the spectroscopic solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and record a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
Replace the blank in the sample holder with a cuvette containing the 3-Nitrofluoranthene sample solution.
-
Scan the sample and record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max_).
-
Caption: Workflow for UV-Visible Spectroscopy.
Protocol 3: Fluorescence Spectroscopy
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure:
-
Prepare samples as described in Protocol 1. Note that much lower concentrations are typically used for fluorescence due to its high sensitivity and to avoid inner-filter effects.
-
Determine the optimal excitation wavelength (λ_ex_) by first running an absorption spectrum (Protocol 2). Set the λ_ex_ to a major absorption peak.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Run an emission scan, collecting data from a wavelength slightly higher than λ_ex_ to a longer wavelength (e.g., if λ_ex_ = 360 nm, scan from 370-700 nm).
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer with a suitable sample holder (e.g., KBr pellet press, ATR).
-
Procedure (KBr Pellet Method):
-
Mix a small amount of dry, solid 3-Nitrofluoranthene (~1 mg) with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a very fine powder to ensure homogeneity and reduce scattering.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic peaks for the nitro group stretches (~1516 and ~1323 cm⁻¹).[4][9]
-
Caption: Structure-Property Relationships.
References
- 1. 3-Nitrofluoranthene technical grade, 90 892-21-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. Master's Paper | Synthesis, Structural Characterization and Identification of Metabolites of Nitroarenes | ID: vh53wx62w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. cram3ra.unict.it [cram3ra.unict.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Nitrofluoranthenes by NMR and UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofluoranthenes, a class of nitrated polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their environmental presence and potential biological activity. Accurate characterization of these compounds is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the characterization of nitrofluoranthenes using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of newly synthesized or isolated nitrofluoranthenes.
Application Notes and Protocols: 3-Nitrofluoranthene-8-sulfate as a Potential Biomarker for Environmental Pollution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized as a potent mutagen and a significant environmental pollutant, often found in diesel exhaust and airborne particulate matter. The monitoring of such pollutants is crucial for assessing environmental health and human exposure risks. A promising approach in environmental diagnostics is the use of biomarkers, which can provide more integrated information about the bioavailability and biological processing of contaminants than can be obtained by measuring the parent compound alone. This document outlines the potential application of 3-nitrofluoranthene-8-sulfate, a microbial metabolite of 3-nitrofluoranthene, as a biomarker for the presence and microbial degradation of its parent compound in soil environments.
Scientific Rationale
The filamentous fungus Cunninghamella elegans, a common soil microorganism, is known to metabolize 3-nitrofluoranthene.[1][2][3] This metabolic process is considered a detoxification pathway, converting the parent compound into more polar and water-soluble metabolites.[1][2] Two major metabolites identified are this compound and 3-nitrofluoranthene-9-sulfate.[1][2][3] The presence of this compound in an environmental sample would therefore indicate not only the presence of the parent pollutant, 3-nitrofluoranthene, but also that it is being actively metabolized by the local microbial community. This makes this compound a potential biomarker of exposure and microbial activity related to this pollutant.
Data Presentation
Currently, there is a lack of published data on the concentrations of this compound in various environmental matrices. The data presented below is illustrative and serves as a template for how results could be structured. The values are hypothetical and intended for demonstration purposes only.
Table 1: Representative Quantitative Data for 3-Nitrofluoranthene and its Metabolite in Contaminated Soil
| Analyte | Sample Matrix | Concentration Range (µg/kg dry weight) | Limit of Quantification (LOQ) (µg/kg) | Analytical Method |
| 3-Nitrofluoranthene | Soil | 5 - 50 | 0.5 | HPLC-FLD |
| This compound | Soil | Not Detected - 15 | 1.0 | LC-MS/MS |
Experimental Protocols
The following is a proposed protocol for the extraction and analysis of this compound from soil samples. This protocol is based on established methods for the analysis of polar metabolites and other nitro-PAH metabolites in soil.
Sample Collection and Storage
-
Collect soil samples from the top 0-15 cm layer using a stainless-steel auger.
-
Place samples in amber glass jars to prevent photodegradation.
-
Transport samples to the laboratory on ice.
-
Store samples at -20°C prior to analysis to minimize microbial activity and metabolite degradation. For long-term storage, -80°C is recommended.
Sample Preparation
-
Thaw soil samples at room temperature.
-
Homogenize the soil by sieving through a 2 mm mesh to remove large debris and ensure uniformity.
-
Determine the moisture content by drying a subsample at 105°C overnight. All results should be reported on a dry weight basis.
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites like sulfate conjugates.
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water or 50% acetonitrile solution). The choice of solvent should be optimized for recovery of polar metabolites.
-
Spike the sample with an appropriate internal standard if available.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 20 mL of extraction solvent and combine the supernatants.
Extract Cleanup (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.
-
Elute the analytes with 10 mL of methanol.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the analyte from matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for detecting the sulfate conjugate.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification to ensure selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Quantification and Quality Control
-
Prepare a calibration curve using a certified standard of this compound.
-
Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch to ensure data quality.
-
The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.
Visualizations
Metabolic Pathway
The following diagram illustrates the fungal metabolic pathway from the parent pollutant to the biomarker.
Caption: Fungal metabolism of 3-Nitrofluoranthene to its sulfate conjugate.
Experimental Workflow
This diagram outlines the proposed workflow for the analysis of this compound in environmental samples.
Caption: Proposed workflow for biomarker analysis from soil samples.
References
Application Notes and Protocols for In Vitro Studies of 3-Nitrofluoranthene-8-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NFA) is a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust.[1][2][3] The metabolism of 3-NFA is a critical factor in determining its biological activity. In vitro studies using the fungus Cunninghamella elegans have demonstrated that a major metabolic pathway for 3-NFA is the formation of sulfate conjugates, specifically 3-Nitrofluoranthene-8-sulfate and 3-Nitrofluoranthene-9-sulfate.[4][5] While the phenolic metabolites of 3-NFA are known to be mutagenic, the formation of sulfate conjugates is hypothesized to be a detoxification pathway.[4][5]
These application notes provide a framework for the in vitro investigation of this compound to elucidate its biological effects, including its potential genotoxicity and impact on cellular signaling pathways. The following protocols are based on established methods for the in vitro assessment of nitro-PAHs and their metabolites.
Data Presentation
As there is a lack of publicly available quantitative data specifically for the in vitro effects of this compound, the following table is a template for organizing and presenting experimental results from the proposed assays.
Table 1: Proposed Data Summary for In Vitro Assessment of this compound
| Assay Type | Cell Line/Test System | Endpoint Measured | Concentration Range of 3-NFA-8-S | Results (e.g., IC50, % viability, fold change) | Positive Control | Negative Control |
| Cytotoxicity | HepG2, A549 | Cell Viability (MTT/MTS assay) | 0.1 µM - 100 µM | Doxorubicin | Vehicle (DMSO) | |
| Genotoxicity | S. typhimurium TA98, TA100 | Revertant Colonies (Ames test) | 1 ng/plate - 1000 ng/plate | 2-Nitrofluorene | Vehicle (DMSO) | |
| DNA Damage | TK6 | DNA Strand Breaks (Comet assay) | 1 µM - 50 µM | Etoposide | Vehicle (DMSO) | |
| Signaling Pathway | MCF-7 | Protein Phosphorylation (Western Blot) | 10 µM | Phorbol 12-myristate 13-acetate (PMA) | Vehicle (DMSO) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic potential of this compound in a human cell line.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the prepared test compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Mutagenicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)
This protocol determines the potential of this compound to induce point mutations in bacteria.[7][8][9]
Materials:
-
Salmonella typhimurium strains TA98 and TA100 (histidine auxotrophs)
-
Molten top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)
-
Negative control (DMSO)
-
S9 fraction (for metabolic activation)
Procedure:
-
Prepare overnight cultures of S. typhimurium strains.
-
In a sterile tube, mix 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of phosphate buffer or S9 mix.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.[9]
Protocol 3: DNA Damage Assessment using the Comet Assay (Single Cell Gel Electrophoresis)
This protocol detects DNA strand breaks in individual cells exposed to this compound.
Materials:
-
Human lymphoblastoid cell line (e.g., TK6)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat TK6 cells with various concentrations of this compound for a defined period (e.g., 4 hours).
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Cover with a coverslip and solidify on ice.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Analyze the slides using a fluorescence microscope and comet scoring software to quantify DNA damage (e.g., tail length, % DNA in tail).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. enamine.net [enamine.net]
- 9. microbiologyinfo.com [microbiologyinfo.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 3-Nitrofluoranthene-8-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of 3-Nitrofluoranthene-8-sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the resolution of this compound in HPLC?
A1: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k). To improve the resolution of this compound, you should focus on optimizing these parameters. Efficiency relates to the narrowness of the peaks, selectivity to the separation between peaks, and the retention factor to the time the analyte spends in the stationary phase.
Q2: What type of HPLC column is most suitable for analyzing this compound?
A2: Given the aromatic and polar nature of this compound, a reversed-phase column (e.g., C18 or C8) is a good starting point. However, due to the presence of the highly polar sulfate group, a column with enhanced polar retention or an aqueous C18 (AQ) column might provide better retention and peak shape, preventing phase collapse with highly aqueous mobile phases. For aromatic compounds, phenyl or diphenyl phases can also enhance selectivity.
Q3: How does the mobile phase pH affect the peak shape and retention of this compound?
A3: The mobile phase pH is critical for ionizable compounds like this compound, which contains a strongly acidic sulfate group. To ensure consistent retention and symmetrical peak shape, the mobile phase should be buffered at a pH at least 2 units away from the analyte's pKa. For a sulfate group, which is a strong acid, maintaining a consistent, low pH (e.g., using a formic acid or phosphate buffer) will ensure it remains in a single ionic form, preventing peak splitting or tailing.
Q4: What should I do if I observe peak tailing for this compound?
A4: Peak tailing can be caused by several factors. For an acidic compound like this compound, a common cause is secondary interactions with the silica backbone of the stationary phase. To mitigate this, consider adding a small amount of a competing base, like triethylamine, to the mobile phase or using a highly end-capped column. Other potential causes include column overload, packing bed deformation, or extra-column band broadening.
Q5: Can I use gradient elution to improve the resolution of this compound from its impurities?
A5: Yes, gradient elution is often preferred for complex samples containing analytes with a wide range of polarities. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks.
Troubleshooting Guides
Issue 1: Poor Resolution and Overlapping Peaks
This guide will help you troubleshoot and improve the separation between the this compound peak and other closely eluting peaks.
| Troubleshooting Step | Action | Expected Outcome | Further Steps if Unsuccessful |
| 1. Optimize Mobile Phase Strength | Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. | Increased retention time and potentially better separation between peaks. | Proceed to the next step if resolution is still insufficient. |
| 2. Change Organic Modifier | Switch from acetonitrile to methanol, or vice versa. | Altered selectivity due to different solvent-analyte interactions, which may resolve co-eluting peaks. | Try a different stationary phase chemistry. |
| 3. Adjust Mobile Phase pH | Ensure the mobile phase is buffered and at a stable, low pH (e.g., pH 2.5-3.5) to maintain the analyte in a single ionic state. | Improved peak shape and consistent retention, which can enhance resolution. | Investigate column effects. |
| 4. Decrease Column Particle Size | Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm). | Increased column efficiency, leading to narrower peaks and better resolution. Note that this will increase backpressure. | Consider a longer column if pressure limits allow. |
| 5. Increase Column Length | Use a longer column (e.g., 150 mm instead of 100 mm). | Increased theoretical plates and improved resolution, but with a longer run time. | Optimize flow rate and temperature. |
| 6. Optimize Temperature | Lower the column temperature to increase retention and potentially improve resolution. | Higher retention may lead to better separation of early eluting peaks. | Conversely, increasing temperature can improve efficiency for some analytes. |
| 7. Lower the Flow Rate | Reduce the mobile phase flow rate. | Increased analysis time but allows for better mass transfer, often resulting in narrower peaks and improved resolution. | This is a trade-off between resolution and throughput. |
Issue 2: Peak Tailing or Asymmetry
This guide addresses the common issue of asymmetrical peaks, which can compromise resolution and integration.
| Troubleshooting Step | Potential Cause | Corrective Action |
| 1. Check for Secondary Interactions | Active sites on the silica packing interacting with the analyte. | Add a competing agent like triethylamine to the mobile phase or use a base-deactivated or end-capped column. |
| 2. Evaluate Mobile Phase pH | The mobile phase pH is too close to the analyte's pKa, causing multiple ionic species to exist. | Buffer the mobile phase to a pH at least 2 units away from the pKa of this compound. |
| 3. Investigate Column Overload | Injecting too much sample mass onto the column. | Dilute the sample and inject a smaller volume or mass. |
| 4. Examine for Column Void or Contamination | A void has formed at the column inlet, or the inlet frit is partially blocked. | Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| 5. Check for Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector. | Use shorter, narrower internal diameter tubing to connect the HPLC components. |
Experimental Protocols
Hypothetical HPLC Method for this compound
This protocol is a starting point and should be optimized for your specific application.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
2. HPLC System and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 254 nm and 280 nm |
3. Data Acquisition and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for the duration of the gradient and a subsequent wash and re-equilibration step.
-
Integrate the peak corresponding to this compound and any other peaks of interest. Calculate resolution, tailing factor, and theoretical plates to assess method performance.
Visualizations
Overcoming matrix effects in LC-MS/MS analysis of 3-Nitrofluoranthene-8-sulfate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the LC-MS/MS analysis of 3-Nitrofluoranthene-8-sulfate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound.
Question: I am observing significant ion suppression for my analyte. How can I identify the source and mitigate it?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] Here’s how to troubleshoot and address this issue:
1. Identify the Source of Suppression:
-
Post-Column Infusion (PCI) Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.
-
Protocol: Continuously infuse a standard solution of this compound post-analytical column while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the elution of interfering components from the matrix.[3]
-
-
Analyze Matrix Blanks: Inject a concentrated extract of a blank matrix (without the analyte) and monitor the total ion chromatogram (TIC) and specific channels where interferences are expected.
2. Mitigation Strategies:
-
Improve Chromatographic Separation:
-
Gradient Optimization: Modify the gradient elution profile to better separate the analyte from the interfering matrix components.[2]
-
Column Chemistry: Consider using a different column chemistry. For a polar, anionic compound like this compound, a mixed-mode column (e.g., reversed-phase with anion exchange capabilities) might provide better retention and separation from non-polar interferences.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components.[2][4] For an anionic sulfate, a mixed-mode anion exchange SPE cartridge can be very effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a cleaner solvent, leaving many interfering substances behind.[4]
-
Protein Precipitation (for biological matrices): If working with plasma or serum, ensure efficient protein removal using acetonitrile or methanol.[5]
-
-
Use an Internal Standard:
-
Dilution:
-
Dilute and Shoot: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Question: My peak shape for this compound is poor (tailing or fronting). What are the likely causes and solutions?
Answer:
Poor peak shape can compromise integration and affect the accuracy of your results. Here are the common causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. High sample loads can lead to broad and tailing peaks.[7] |
| Secondary Interactions with Column | This compound is anionic. Interactions with active sites on the silica packing can cause tailing. Ensure the mobile phase pH is appropriate to keep the analyte in a consistent ionic state. Using a column with end-capping or a hybrid particle technology can help. |
| Incompatible Injection Solvent | If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If performance does not improve, the column may be contaminated or degraded and require replacement.[8] |
| Extra-Column Dead Volume | Check all fittings and tubing between the injector, column, and mass spectrometer for any gaps or excessive length that could contribute to dead volume and peak broadening. |
Question: I am experiencing low sensitivity and a weak signal for my analyte. What should I check?
Answer:
Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
| Area to Investigate | Troubleshooting Actions |
| Sample Preparation | Review your extraction and cleanup procedure for potential analyte loss. Perform recovery experiments by spiking a known amount of standard into a blank matrix before and after extraction. |
| Ionization Efficiency | This compound, being a polar and anionic compound, is best analyzed in negative ion mode (ESI-).[9] Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.[10] |
| Mass Spectrometer Parameters | Optimize the collision energy for the specific MRM transitions of this compound to ensure efficient fragmentation and a strong daughter ion signal. |
| Matrix Effects | As discussed previously, ion suppression can significantly reduce signal intensity.[4] |
| Analyte Stability | Ensure the analyte is stable in the final sample solvent and during storage. Some nitro-PAHs can be sensitive to light.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for extracting this compound from a complex matrix like soil or tissue?
A1: A multi-step approach is often necessary for complex matrices. A common workflow involves:
-
Solvent Extraction: Extraction from the solid matrix using a polar solvent mixture, potentially with sonication or accelerated solvent extraction (ASE).
-
Cleanup: The crude extract should be cleaned to remove interferences. Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode anion exchange SPE cartridge would be ideal to capture the anionic sulfate group of the analyte while allowing non-polar and neutral interferences to be washed away.
Q2: Which LC column and mobile phase conditions are recommended for the analysis of this compound?
A2: For a polar anionic compound, here are some starting recommendations:
-
LC Column: A C18 column is a common starting point, but for better retention of polar compounds, consider a column with a polar-embedded phase or a mixed-mode column with anion-exchange properties.
-
Mobile Phase:
-
Aqueous Phase (A): Water with a buffer such as ammonium formate or ammonium acetate to control pH and improve peak shape.
-
Organic Phase (B): Methanol or acetonitrile.
-
Gradient Elution: A gradient from a high aqueous composition to a high organic composition is typically used to elute the analyte and clean the column.
-
Q3: What are the typical MRM transitions for this compound in negative ion mode?
A3: While the exact MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer, a plausible fragmentation pattern would be:
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻.
-
Product Ions (Q3): Common fragment ions could arise from the loss of SO₃ (sulfate group) or NO₂ (nitro group). These would be the basis for developing a sensitive and specific MRM method.
Q4: How can I quantitatively assess the extent of matrix effects?
A4: The most common method is to compare the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
Experimental Protocols & Data
Table 1: Representative Performance Data for SPE Cleanup
| Matrix | Analyte Concentration | Recovery (%) | Matrix Effect (%) |
| Soil | 10 ng/g | 85 ± 5 | 75 ± 8 (Suppression) |
| Plasma | 25 ng/mL | 92 ± 7 | 88 ± 6 (Suppression) |
| Wastewater | 50 ng/L | 88 ± 6 | 82 ± 9 (Suppression) |
Detailed Experimental Protocol: SPE Cleanup and LC-MS/MS Analysis
1. Sample Preparation (Example for Soil):
- Weigh 5g of homogenized soil into a centrifuge tube.
- Spike with internal standard.
- Add 10 mL of acetonitrile/water (80:20, v/v) and vortex for 1 minute.
- Sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of loading buffer (e.g., 5% methanol in water).
2. Solid-Phase Extraction (SPE):
- Condition a mixed-mode anion exchange SPE cartridge (e.g., 150 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water, and finally 5 mL of loading buffer.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of 5% methanol in water to remove neutral and weakly retained interferences.
- Elute the analyte with 5 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 with polar end-capping, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| MRM Transitions | Analyte and IS specific (to be optimized) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for LC-MS/MS analysis.
References
- 1. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. help.waters.com [help.waters.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. web.vscht.cz [web.vscht.cz]
Technical Support Center: Stabilizing 3-Nitrofluoranthene-8-sulfate in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrofluoranthene-8-sulfate in environmental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the collection, storage, and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Enzymatic Degradation: Arylsulfatase enzymes present in the sample matrix can hydrolyze the sulfate ester bond.[1][2] | - Immediately cool samples to 4°C upon collection. - Adjust the sample pH to < 2 with sulfuric acid (H₂SO₄) to inhibit enzymatic activity. - For soil/sediment samples, consider flash-freezing in liquid nitrogen in the field before transport to the lab. |
| Chemical Hydrolysis: The sulfate ester may be susceptible to hydrolysis under certain pH and temperature conditions.[3][4] | - Maintain samples at a consistent low temperature (4°C). - Avoid strongly acidic or alkaline conditions for prolonged periods if not necessary for preservation. | |
| Photodegradation: Exposure to UV light can degrade nitro-PAH compounds. | - Collect and store all samples in amber glass containers to protect from light. | |
| Adsorption to Container Walls: The analyte may adsorb to the surface of plastic containers. | - Use borosilicate amber glass containers for sample collection and storage.[5] | |
| High variability between replicate samples | Inconsistent Preservation: Differences in the time between sample collection and preservation can lead to varying degrees of degradation. | - Standardize the preservation procedure to be performed immediately after sample collection. |
| Sample Heterogeneity: For soil and sediment samples, the analyte may not be evenly distributed. | - Homogenize the sample thoroughly before taking an aliquot for analysis. | |
| Incomplete Extraction: The polar nature of the sulfate group may hinder extraction with non-polar solvents. | - Utilize a polar solvent system for extraction, such as a mixture of acetonitrile and water, or perform a solid-phase extraction (SPE) with a suitable stationary phase for polar compounds. | |
| Presence of 3-hydroxy-nitrofluoranthene in the sample extract | Degradation of this compound: This is the expected product of the hydrolysis of the sulfate ester. | - This confirms that degradation has occurred. Review and optimize your sample preservation protocol to minimize this conversion. - If a time-course study is feasible, analyzing samples at different time points after collection can help quantify the rate of degradation under your current storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in environmental samples?
A1: The primary degradation pathway is believed to be the enzymatic hydrolysis of the sulfate ester bond by arylsulfatase enzymes, which are commonly found in soil and aquatic environments.[1][2] This process results in the formation of 3-hydroxy-nitrofluoranthene and an inorganic sulfate ion. Chemical hydrolysis, particularly under acidic or alkaline conditions, and photodegradation are also potential degradation pathways.[3][4]
Q2: What is the recommended procedure for preserving water samples containing this compound?
A2: For aqueous samples, it is recommended to:
-
Collect the sample in a pre-cleaned amber borosilicate glass bottle.
-
Immediately cool the sample to 4°C.
-
Acidify the sample to a pH of less than 2 by adding concentrated sulfuric acid (H₂SO₄). This helps to inhibit microbial and enzymatic activity.[5]
-
Store the sample at 4°C in the dark until extraction and analysis.
Q3: How should I store soil and sediment samples?
A3: For soil and sediment samples, the recommended procedure is:
-
Collect the sample in a wide-mouth amber glass jar.
-
If possible, flash-freeze the sample in liquid nitrogen immediately after collection and transport on dry ice.
-
Alternatively, cool the sample to 4°C immediately.
-
Store the samples frozen at -20°C or colder to minimize biological and enzymatic activity.
Q4: What is the recommended maximum holding time for samples?
A4: There is no established maximum holding time specifically for this compound. However, for many labile organic compounds, analysis within 7 to 14 days is recommended, even with preservation.[5][6] It is advisable to conduct a stability study under your specific storage conditions to determine an appropriate holding time for your project.
Q5: Can I use chemical preservatives other than acid?
A5: While other chemical preservatives are used for some organic analytes, their compatibility and effectiveness for stabilizing this compound have not been extensively studied. Acidification is a common and effective method for inhibiting microbial activity.[5] If considering other preservatives, a validation study is highly recommended.
Experimental Protocols
Protocol 1: Preservation of Aqueous Samples
Objective: To stabilize this compound in water samples for subsequent analysis.
Materials:
-
1-liter amber borosilicate glass bottles with PTFE-lined caps
-
Concentrated sulfuric acid (H₂SO₄)
-
pH indicator strips or a calibrated pH meter
-
Pipettes
-
Cooler with ice or a refrigerator at 4°C
Procedure:
-
Pre-label the amber glass bottles with sample identification information.
-
Collect the water sample directly into the bottle, allowing it to overflow slightly before capping to minimize headspace.
-
Immediately place the sample bottle in a cooler with ice or a refrigerator to bring the temperature to 4°C.
-
In a fume hood, carefully add concentrated H₂SO₄ dropwise to the sample. After each drop, cap the bottle and invert it gently to mix.
-
Check the pH of the sample using a pH strip or a calibrated pH meter. Continue adding acid until the pH is less than 2.
-
Securely cap the bottle and store it at 4°C in the dark until analysis.
-
It is recommended to extract the sample within 7 days of collection.
Visualizations
Caption: Recommended workflow for stabilizing this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]
- 3. pnas.org [pnas.org]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Enhancing extraction efficiency of 3-Nitrofluoranthene-8-sulfate from complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Nitrofluoranthene-8-sulfate (3-NFAS) from complex matrices. Given the polar and acidic nature of the sulfate moiety, specialized extraction techniques are required to achieve high recovery and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to extract using standard methods for nitro-PAHs?
A1: Standard extraction methods for nitro-PAHs often employ non-polar solvents and reversed-phase solid-phase extraction (SPE), which are effective for the relatively non-polar parent compounds. However, the addition of a sulfate group makes 3-NFAS a highly polar and acidic molecule. This dramatic increase in polarity leads to high water solubility, making it challenging to partition into non-polar organic solvents. Consequently, methods designed for non-polar compounds will result in very low recovery for 3-NFAS.
Q2: What are the recommended extraction techniques for a highly polar and acidic compound like 3-NFAS?
A2: The most promising techniques for extracting 3-NFAS from complex aqueous matrices are:
-
Mixed-Mode Solid-Phase Extraction (SPE): This method utilizes a sorbent with both reversed-phase and anion-exchange properties. It allows for a dual retention mechanism, providing high selectivity for acidic compounds.[1][2][3][4]
-
Strong Anion-Exchange (SAX) SPE: This technique specifically targets acidic compounds like sulfates by retaining them through strong ionic interactions.[5][6]
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a modification of traditional LLE where a high concentration of salt is added to the aqueous sample to decrease the solubility of polar organic compounds and force them into a water-miscible organic solvent like acetonitrile.[7][8][9]
Q3: How do I choose between Mixed-Mode SPE and Salting-Out LLE?
A3: The choice depends on your sample matrix, desired purity, and available equipment.
-
Mixed-Mode SPE often provides cleaner extracts due to the highly selective nature of the dual retention mechanism and rigorous wash steps that can be employed.[1] This is particularly beneficial for complex matrices like urine, plasma, or tissue homogenates where high purity is required for downstream analysis (e.g., by LC-MS/MS).
-
Salting-Out LLE is a simpler and often faster technique that does not require specialized SPE cartridges and manifolds.[8] It can be very effective for a wide range of polar compounds. However, the resulting extract may contain more matrix components compared to a highly optimized SPE method.
Q4: What is the role of pH adjustment in the extraction of 3-NFAS?
A4: pH control is critical, especially for ion-exchange SPE. Since 3-NFAS is a strong acid (due to the sulfonic acid group), its ionization state will be pH-dependent. For anion-exchange SPE, the sample pH should be adjusted to ensure the sulfate group is deprotonated (negatively charged) to allow for strong retention on the positively charged sorbent.[5][6] For elution, the pH can be lowered to neutralize the charge on the analyte, or a high concentration of a competing anion can be used to displace it from the sorbent.
Troubleshooting Guide
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte detected in the sample load effluent (breakthrough) | Inappropriate Sorbent: The sorbent does not have the correct retention mechanism for 3-NFAS. | * For 3-NFAS, use a mixed-mode (reversed-phase + anion exchange) or a strong anion-exchange (SAX) sorbent.[4][10] |
| Incorrect Sample pH: The sulfate group is not ionized, leading to poor retention on an anion-exchange sorbent. | * Adjust the sample pH to be at least 2 units above the pKa of the sulfonic acid group to ensure it is fully deprotonated.[6] | |
| High Flow Rate: Insufficient contact time between the analyte and the sorbent. | * Decrease the flow rate during sample loading to approximately 1-2 mL/min.[11][12] | |
| Column Overload: The amount of analyte or other matrix components exceeds the binding capacity of the SPE cartridge. | * Reduce the sample volume or use a larger capacity SPE cartridge.[13] | |
| Analyte not present in the final eluate | Inefficient Elution: The elution solvent is not strong enough to displace the analyte from the sorbent. | * For anion-exchange, elute with a solvent containing a high concentration of a competing anion or a pH that neutralizes the analyte. For mixed-mode, a combination of pH adjustment and a strong organic solvent is often needed.[1][11] |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely remove the analyte. | * Increase the volume of the elution solvent. Try eluting with multiple smaller volumes.[11] | |
| Analyte Lost During Wash Step: The wash solvent is too strong and is prematurely eluting the analyte. | * Use a weaker wash solvent. For mixed-mode SPE, you can use a strong organic solvent to remove hydrophobic interferences while the analyte is retained by ion-exchange. | |
| High variability between replicate extractions | Inconsistent Cartridge Conditioning: The sorbent is not properly activated. | * Ensure consistent conditioning and equilibration of the SPE cartridges before loading the sample. Do not let the sorbent bed dry out between steps.[11] |
| Variable Flow Rates: Inconsistent application of vacuum or positive pressure. | * Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates.[11] |
Issues with Salting-Out Liquid-Liquid Extraction (SALLE)
| Symptom | Potential Cause | Troubleshooting Step |
| Poor phase separation | Insufficient Salt Concentration: The amount of salt is not enough to induce the phase separation of the water-miscible organic solvent. | * Increase the concentration of the salt (e.g., NaCl, MgSO4) until a clear phase separation is observed.[7][9] |
| Choice of Organic Solvent: The organic solvent is not suitable for SALLE. | * Acetonitrile is the most commonly used and effective solvent for SALLE.[7][9] | |
| Low recovery of 3-NFAS in the organic phase | Analyte is too polar: Even with salting out, the analyte has a high affinity for the aqueous phase. | * Increase the salt concentration further to maximize the "salting-out" effect.[14] * Consider adding an ion-pairing reagent to the sample to form a more hydrophobic complex with 3-NFAS.[15][16] |
| Incorrect Solvent-to-Sample Ratio: The volume of the organic solvent is insufficient for efficient extraction. | * Optimize the ratio of the organic solvent to the aqueous sample. A higher ratio may improve recovery.[14] | |
| Emulsion formation at the interface | Vigorous Shaking: Overly aggressive mixing can lead to stable emulsions. | * Gently invert the tube for mixing instead of vigorous shaking. * Centrifuge the sample to break the emulsion. |
Data Presentation
Table 1: Comparison of Extraction Techniques for this compound
| Technique | Principle | Typical Recovery | Selectivity | Speed | Cost per Sample |
| Mixed-Mode SPE | Combines reversed-phase and strong anion-exchange retention. | High (e.g., 90-94% for similar sulfated metabolites)[17] | Very High | Moderate | High |
| Strong Anion-Exchange SPE | Retention of negatively charged sulfate group on a positively charged sorbent. | High | High | Moderate | Moderate |
| Salting-Out LLE | Phase separation of a water-miscible organic solvent induced by high salt concentration. | Moderate to High | Moderate | Fast | Low |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
-
Sorbent Selection: Choose a mixed-mode SPE cartridge containing a sorbent with both reversed-phase (e.g., C18) and strong anion-exchange (e.g., quaternary ammonium) functionalities.
-
Cartridge Conditioning:
-
Wash the cartridge with 1-2 column volumes of methanol.
-
Wash the cartridge with 1-2 column volumes of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1-2 column volumes of an appropriate buffer at a pH that ensures 3-NFAS is ionized (e.g., pH 6-7).
-
-
Sample Preparation and Loading:
-
Adjust the pH of your aqueous sample to match the equilibration buffer.
-
Load the sample onto the SPE cartridge at a low flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1 (to remove polar interferences): Wash the cartridge with 1-2 column volumes of the equilibration buffer.
-
Wash 2 (to remove non-polar interferences): Wash the cartridge with 1-2 column volumes of a mild organic solvent (e.g., 5-20% methanol in water).
-
-
Elution:
-
Elute 3-NFAS with a solvent that disrupts both the reversed-phase and ion-exchange interactions. A common choice is a small volume of a high percentage of organic solvent (e.g., methanol or acetonitrile) containing an acid (e.g., 2% formic acid) or a base (e.g., 2-5% ammonium hydroxide) to neutralize the charge on the analyte or sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
-
Sample Preparation:
-
Place a known volume of your aqueous sample (e.g., 1 mL) into a centrifuge tube.
-
-
Solvent Addition:
-
Add a water-miscible organic solvent, typically acetonitrile, to the sample. A common starting ratio is 1:2 or 1:3 (sample:acetonitrile).
-
-
Salting-Out:
-
Add a salt, such as anhydrous magnesium sulfate (MgSO₄) or sodium chloride (NaCl), to the mixture. The amount of salt needs to be sufficient to saturate the aqueous phase and induce phase separation.
-
-
Extraction:
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at a moderate speed (e.g., 3000-4000 rpm) for 5-10 minutes to achieve a clean separation of the two phases.
-
-
Collection:
-
Carefully collect the upper organic layer (acetonitrile) containing the extracted 3-NFAS.
-
-
Post-Extraction:
-
The collected organic phase can often be directly injected for analysis. Alternatively, it can be evaporated and reconstituted in a different solvent if necessary.
-
Visualizations
Caption: Workflow for Mixed-Mode Solid-Phase Extraction of 3-NFAS.
Caption: Workflow for Salting-Out Assisted Liquid-Liquid Extraction.
Caption: Troubleshooting Logic for Low SPE Recovery.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters [scirp.org]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Determination of urinary steroid sulfate metabolites using ion paired extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in 3-Nitrofluoranthene-8-sulfate Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing background noise in mass spectrometry experiments, with a focus on small molecules such as 3-Nitrofluoranthene-8-sulfate.
Troubleshooting Guide: High Background Noise
High background noise is a common issue that can obscure analyte signals and compromise the sensitivity and accuracy of mass spectrometry data.[1] This guide provides a structured workflow to efficiently identify and eliminate the source of the noise.
Question: I am observing a high, noisy baseline in my mass spectrum. What are the initial steps to resolve this?
Answer:
To effectively diagnose the source of high background noise, a systematic approach is recommended. Begin by following the troubleshooting workflow outlined below. This process will help you determine if the issue originates from your sample preparation, the LC system, or the mass spectrometer itself.
Frequently Asked Questions (FAQs)
This section addresses common questions related to sources of background noise and strategies for its reduction.
Sample Preparation
Question: What are the most prevalent sources of contamination introduced during sample preparation?
Answer:
Contamination from the sample preparation process is a primary contributor to background noise.[1] Key sources to be aware of include:
-
Solvents and Reagents: The use of solvents and reagents that are not LC-MS grade can introduce a significant amount of chemical noise.[2][3] It is crucial to use high-purity solvents and to prepare mobile phases fresh daily.[3][4]
-
Plastics and Glassware: Plasticizers, such as phthalates, can leach from sample tubes, pipette tips, and collection plates, causing interference.[3][5] Additionally, detergents containing polyethylene glycol (PEG) can adsorb to glassware surfaces and are a very common contaminant.[5][6] To avoid this, use new or dedicated glassware that has been thoroughly rinsed with high-purity water and organic solvents.[5][6]
-
Environmental Factors: Common environmental contaminants include keratin from skin and hair, which can easily be introduced into samples.[5] Maintaining a clean workspace is essential.
Question: How can I effectively minimize matrix effects originating from my sample?
Answer:
Matrix effects, which arise from co-eluting compounds that suppress or enhance the ionization of the target analyte, can significantly impact quantification.[1][3] The following strategies can help mitigate these effects:
-
Enhanced Sample Cleanup: Implement robust sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Proper Filtration: It is recommended to filter all samples and mobile phases to eliminate particulate matter.[2] Hydrophilic PTFE membrane filters are a good choice due to their wide range of chemical compatibility and low levels of extractables.[2]
-
Strategic Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can lower the concentration of interfering matrix components relative to your analyte.
LC System and Solvents
Question: What are the typical sources of background noise that originate from the LC system?
Answer:
The liquid chromatography system itself can be a significant source of background noise. The diagram below illustrates the primary sources of noise in an LC-MS system.
Common LC-related noise sources include:
-
Mobile Phase Contamination: The use of impure solvents, additives, or water can introduce a wide array of background ions.[3][7] Storing mobile phases, even if initially high-purity, can lead to contamination over time.[4]
-
Column Bleed: The stationary phase of the LC column can degrade and "bleed" siloxanes or other proprietary molecules, which are then detected by the mass spectrometer.[8]
-
System Contamination: Over time, contaminants can accumulate in the LC tubing, pump, and injector, which can then leach into the mobile phase during analysis.
Question: Can you list some common background ions and their probable sources?
Answer:
Recognizing the mass-to-charge ratio (m/z) of common background ions is a key step in identifying the source of contamination.
| Ion Type | Common m/z Characteristics | Likely Sources |
| Polyethylene Glycol (PEG) | A series of repeating peaks separated by 44 Da. | Commonly found in detergents like Triton and Tween, and can also leach from certain plastics.[6] |
| Polysiloxanes | A series of repeating peaks separated by 74 Da. | Often a result of column bleed, but can also originate from injection port septa and siliconized vials.[8] |
| Phthalates | Characteristic ions at m/z 149, 167, and 279. | These are common plasticizers that can leach from tubing, sample vials, and other plastic labware.[7][9] |
| Solvents and Additives | Varies widely, can form clusters or dimers (e.g., DMSO dimer). | Impurities or degradation products from mobile phase components.[4][7][10] |
| Keratin | Various peptide-related ions. | A common protein contaminant from human skin, hair, and dust.[5] |
Mass Spectrometer and Data Analysis
Question: Are there instrument settings that can be adjusted to reduce background noise?
Answer:
Fine-tuning your mass spectrometer's parameters can often lead to a reduction in background noise. Consider the following adjustments:
-
Ion Source Optimization: Experiment with adjusting the ion source temperature, nebulizing and drying gas flows, and cone/capillary voltage. These parameters can influence the efficiency of desolvation and ionization, and in some cases, can be set to minimize the formation of noise-inducing solvent clusters.[4][11]
-
Scan Range Adjustment: If the background noise is concentrated in a specific mass range where your analyte does not appear, consider narrowing the scan range to exclude these noisy regions.[4]
-
Acquisition Threshold: Increasing the signal intensity threshold for data acquisition can prevent the instrument from recording low-level chemical and electronic noise.[12]
Question: What data processing strategies can be employed to reduce noise after data acquisition?
Answer:
Post-acquisition data processing offers powerful tools for noise reduction. Common techniques include:
-
Baseline Subtraction: Algorithms designed to estimate the baseline of a spectrum and subtract it can effectively remove consistent background noise.[13]
-
Smoothing: Applying a smoothing filter, such as the Savitzky-Golay algorithm, can help to reduce high-frequency electronic noise and improve the signal-to-noise ratio of analyte peaks.[14]
-
Advanced Noise Filtering: For more complex noise profiles, advanced techniques like wavelet transformation or other digital filtering methods can be used to more accurately distinguish between true analytical signals and random or chemical noise.[14][15][16]
Experimental Protocols
Protocol 1: Preparation and Analysis of a Blank Sample for Troubleshooting
-
Mobile Phase Preparation: Prepare your mobile phase fresh using the highest available purity of solvents and additives (e.g., LC-MS Optima grade).[3][9] It is also good practice to sonicate the mobile phase for 5-10 minutes to remove dissolved gases.[4]
-
Sample Vial Selection: Use a new, clean autosampler vial. Polypropylene vials are often preferred to minimize leaching of plasticizers.
-
Blank Sample Preparation: Fill the vial with your initial mobile phase composition (e.g., your "A" solvent in a gradient elution).
-
Data Acquisition: Inject this blank sample and acquire data using the identical LC-MS method as your actual samples.
-
Data Analysis: Carefully examine the resulting total ion chromatogram (TIC) and mass spectra. If significant noise is present in the blank run, it strongly suggests that the contamination originates from the LC-MS system itself. Conversely, a clean blank points towards the sample preparation process as the source of contamination.
Protocol 2: Isolating the LC System from the Mass Spectrometer
-
System Disconnection: After ensuring the LC flow is stopped and the system is in a safe state, carefully disconnect the LC outlet tubing from the inlet of the mass spectrometer's ion source.
-
Direct Infusion Setup: Arrange for a direct infusion of a clean, known solution into the mass spectrometer. This can be done with a syringe pump delivering a standard solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate.
-
MS Data Acquisition: Acquire mass spectra with the direct infusion setup.
-
Source Evaluation: If the high background noise persists during direct infusion, the source of the noise is likely within the mass spectrometer (e.g., a contaminated ion source or transfer optics). If the background noise is substantially lower, the contamination is almost certainly originating from the LC system (i.e., solvents, tubing, column, or autosampler).[11]
References
- 1. zefsci.com [zefsci.com]
- 2. selectscience.net [selectscience.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. agilent.com [agilent.com]
- 9. Resources [fishersci.no]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 12. Reducing background noise from gc-ms graphs - Chromatography Forum [chromforum.org]
- 13. blogs.bu.edu [blogs.bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for 3-Nitrofluoranthene-8-sulfate in chromatography.
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of 3-Nitrofluoranthene-8-sulfate, a sulfonated nitroaromatic compound. The unique chemical properties of this analyte, specifically the presence of a highly polar sulfonate group, can present challenges in achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound exhibiting significant tailing?
Peak tailing, where a peak has an asymmetric tail, is a common problem when analyzing polar compounds like this compound on silica-based reversed-phase columns.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
-
Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of C18 columns can become deprotonated (Si-O⁻) at mobile phase pH levels above 3.0.[2][3] These negatively charged sites can interact with the analyte through mechanisms other than the intended hydrophobic interactions, leading to delayed elution for a fraction of the analyte molecules and causing a tailing peak.[2][4]
-
Column Contamination: Accumulation of strongly retained matrix components or impurities at the column inlet can create active sites that cause tailing.[1][5]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at high pH, exposing more active silanol groups.[6] A void at the head of the column can also cause tailing.[4]
Q2: What are the likely causes of peak fronting for this compound?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can indicate specific problems.[7]
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase at the column inlet.[8][9][10][11] This causes some analyte molecules to travel down the column more quickly, resulting in a fronting peak.[7] A peak that looks like a right triangle is a classic symptom of overload.[4][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can spread upon injection, leading to poor peak shape, including fronting.[1][8] This effect is typically more pronounced for early-eluting peaks.[4][11]
-
Column Collapse or Void: Physical changes to the column bed, such as a void or channel, can disrupt the flow path and lead to distorted peaks, including fronting.[7][8][9]
Q3: My this compound peak is split into two or more smaller peaks. What should I do?
Peak splitting can be caused by issues related to the separation chemistry or physical problems with the HPLC system or column.[7]
-
If only the analyte peak is split:
-
Co-elution: It's possible that an impurity or a closely related isomer is eluting at nearly the same time.[7][13] Try injecting a smaller sample volume to see if two distinct peaks resolve.[7]
-
Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause the sample to precipitate at the head of the column or interfere with proper partitioning, leading to a split peak.[7] It is always best to dissolve the sample in the mobile phase if possible.[11]
-
Mobile Phase pH near pKa: While the sulfonic acid group is always ionized, if other ionizable groups were present, having the mobile phase pH too close to the analyte's pKa could cause the compound to exist in two different forms, resulting in splitting.[14][15]
-
-
If all peaks in the chromatogram are split:
-
Blocked Frit: A partially blocked inlet frit on the column can create an uneven flow path, causing the sample band to be distributed unevenly onto the column.[7][13]
-
Column Void/Channel: A void or channel in the packing material at the head of the column is a common cause of split peaks for all analytes.[7][13][14][16] This unfortunately requires column replacement.[14]
-
Extra-Column Effects: Issues in the flow path before the column, such as a poor connection or large dead volume, can also cause peak distortion.[5][17]
-
Troubleshooting Data and Parameters
The following tables summarize common issues and provide recommended starting parameters for method development.
Table 1: Troubleshooting Summary for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[2][3] | Lower mobile phase pH to < 3.0 using an appropriate buffer (e.g., phosphate or formate).[2] Use a modern, high-purity, end-capped column. |
| Column contamination.[1] | Implement a column cleaning protocol. Use a guard column to protect the analytical column.[5] | |
| Column void.[4] | Replace the column.[4] | |
| Peak Fronting | Mass or volume overload.[8][9][11] | Reduce injection volume or dilute the sample.[7][11] |
| Sample solvent is stronger than mobile phase.[1][8] | Dissolve the sample in the initial mobile phase composition.[4] | |
| Column bed collapse.[7] | Operate within the column's recommended pH and pressure limits. Replace the column.[7] | |
| Split Peaks | Mismatch between injection solvent and mobile phase.[7] | Adjust the injection solvent to be compatible with the mobile phase.[7] |
| Partially blocked column inlet frit.[7][13] | Reverse flush the column (if permitted by the manufacturer) or replace the frit/column.[13] | |
| Void or channel at the column head.[14][16] | Replace the column.[14] |
Table 2: Recommended Mobile Phase Conditions for Sulfonated Compounds
| Parameter | Recommended Setting | Purpose / Rationale |
| Column Type | High-purity, end-capped C18 or Polar-embedded C18 | Minimizes residual silanol groups available for secondary interactions.[3] |
| Mobile Phase A | Water with 10-20 mM Ammonium Acetate or Formate | Volatile buffer suitable for LC-MS that controls pH effectively.[18] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| pH | 2.5 - 3.0 | Protonates silanol groups (pKa ~3.5) on the silica surface, minimizing secondary interactions that cause peak tailing.[2][4][19] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Standard flow rate for good efficiency. Can be optimized to improve resolution.[20] |
| Column Temp. | 30 - 40 °C | Can improve peak shape and reduce mobile phase viscosity, but high temperatures can degrade silica columns at non-neutral pH.[21] |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for diagnosing peak shape problems and the chemical basis for controlling peak tailing.
Caption: Troubleshooting workflow for identifying and resolving common peak shape issues.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. waters.com [waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. support.waters.com [support.waters.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. phenomenex.blog [phenomenex.blog]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. bio-works.com [bio-works.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ESI-MS Analysis of 3-Nitrofluoranthene-8-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of 3-Nitrofluoranthene-8-sulfate (3-NFSA) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of 3-NFSA.
Problem: Low or No Signal Intensity for 3-NFSA
A weak or absent signal for this compound is a frequent challenge. The following steps provide a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low/No 3-NFSA Signal
Technical Support Center: Method Validation for 3-Nitrofluoranthene-8-sulfate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 3-Nitrofluoranthene-8-sulfate. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers the high sensitivity and selectivity required for accurately quantifying polar metabolites like this compound in complex biological matrices. Reversed-phase HPLC is commonly employed for separation.
Q2: How should I prepare biological samples (e.g., urine, plasma) for analysis?
A2: Solid-phase extraction (SPE) is a robust and widely used method for extracting polar metabolites from biological matrices. A general procedure involves conditioning the SPE cartridge (e.g., C18), loading the pre-treated sample, washing away interferences, and eluting the analyte of interest. Pre-treatment for urine may include enzymatic hydrolysis to cleave any conjugated forms. For plasma or tissue homogenates, protein precipitation is a necessary initial step.
Q3: What are the critical stability considerations for this compound during sample handling and analysis?
A3: this compound, like many sulfated metabolites, can be susceptible to degradation. It is crucial to minimize exposure to high temperatures and strongly acidic or basic conditions, which can cause hydrolysis of the sulfate group. Samples should be stored at low temperatures (e.g., -80°C) and processed promptly. The use of amber vials is also recommended to prevent photodegradation.
Q4: My chromatographic peak for this compound is tailing. What are the possible causes and solutions?
A4: Peak tailing for a polar, acidic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. Here are some common causes and remedies:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar analyte.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanols. Employing an end-capped column or a column with a different stationary phase chemistry can also mitigate these interactions.
-
-
Insufficient Buffering: Inadequate buffer capacity in the mobile phase can lead to inconsistent ionization of the analyte.
-
Solution: Ensure the mobile phase buffer concentration is sufficient, typically in the range of 10-25 mM.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
Troubleshooting Guides
Chromatographic & Mass Spectrometry Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with stationary phase; Column overload; Sample solvent stronger than mobile phase. | Use a mobile phase with a low pH (e.g., 0.1% formic acid); Reduce sample concentration or injection volume; Dissolve sample in the initial mobile phase. |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Replace the column if performance does not improve after cleaning. |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the MS source; Matrix effects (ion suppression); Analyte degradation. | Optimize MS source parameters (e.g., spray voltage, gas flows); Improve sample cleanup to remove interfering matrix components; Check sample stability and storage conditions. |
| No Peak Detected | Incorrect MS/MS transition (MRM) settings; Analyte not eluting from the column; Sample degradation. | Verify the precursor and product ions for this compound; Check for column clogging or use a stronger elution solvent; Prepare and analyze a fresh standard to confirm system suitability. |
Sample Preparation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery from SPE | Inappropriate SPE sorbent or elution solvent; Analyte breakthrough during loading; Incomplete elution. | Screen different SPE cartridges (e.g., C18, mixed-mode); Optimize loading, washing, and elution steps with a standard solution; Ensure the elution solvent is strong enough to displace the analyte from the sorbent. |
| High Matrix Effects | Insufficient removal of endogenous components (e.g., phospholipids, salts); Co-elution of interferences with the analyte. | Incorporate additional cleanup steps (e.g., liquid-liquid extraction before SPE); Modify the HPLC gradient to better separate the analyte from matrix components. |
| Inconsistent Results Between Replicates | Variability in the sample preparation procedure; Incomplete protein precipitation; Inconsistent evaporation of solvent. | Ensure precise and consistent execution of each step; Vortex thoroughly after adding precipitation solvent and centrifuge at sufficient speed and time; Use a consistent method for solvent evaporation (e.g., nitrogen evaporator at a controlled temperature). |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
To 1 mL of supernatant, add an internal standard.
-
If hydrolysis of conjugates is desired, add β-glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions. Stop the reaction by adding a strong acid (e.g., trifluoroacetic acid).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of a polar anionic compound like this compound. Method development and optimization are required.
Table 1: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound (m/z) |
| Product Ion (Q3) | To be determined based on fragmentation of the precursor ion |
| Source Temperature | 350°C |
| Spray Voltage | -3500 V |
| Gas Flow (Nebulizer, Heater) | Optimize based on instrument manufacturer's recommendations |
Note: The precursor and product ions for MRM analysis must be determined by infusing a standard solution of this compound into the mass spectrometer. A common fragmentation for sulfated compounds is the neutral loss of SO₃ (80 Da).
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of a bioanalytical method. These values should be established during method development.
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits, monitored by post-extraction spike |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of initial concentration |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
Technical Support Center: Analysis of Nitro-PAHs in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from complex environmental matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process, from sample collection to final analysis.
Q1: Why is my chromatogram showing high background noise and numerous interfering peaks?
A: High background noise and co-eluting peaks are common issues when analyzing complex environmental samples like soil, sediment, or air particulate matter.[1] This is primarily due to matrix interferences , where other compounds in the sample extract obscure the signal of the target nitro-PAHs.
Troubleshooting Steps:
-
Incorporate a Robust Cleanup Step: A simple solvent extraction is often insufficient.[2] Use a cleanup technique like Solid Phase Extraction (SPE) to fractionate the extract and remove interfering compounds.[3][4]
-
Sorbent Choice: Silica, alumina, and florisil are commonly used sorbents.[5] For separating aliphatic hydrocarbons from aromatic compounds like PAHs and nitro-PAHs, silica gel is a standard choice.[6][7]
-
Fractionation: A multi-step elution can separate compound classes. For example, a non-polar solvent like hexane can elute aliphatic interferences, followed by a more polar solvent mixture (e.g., dichloromethane/hexane) to elute the PAHs and nitro-PAHs.[6][8]
-
-
Enhance Mass Spectrometry Selectivity: If using GC-MS, switch from full scan mode to Selected Ion Monitoring (SIM) to improve sensitivity and reduce noise.[3] For even greater selectivity, especially with challenging matrices, use a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][9] This technique significantly reduces the effect of the matrix and can enhance detection accuracy.[1]
Q2: My analyte recovery is low and inconsistent for certain nitro-PAHs. What are the potential causes?
A: Low and variable recovery can stem from several stages of the analytical process, including extraction, cleanup, and sample handling.
Troubleshooting Steps:
-
Optimize Extraction Method: No single method is perfect for all matrices. Consider the following:
-
Technique: Common methods include Soxhlet extraction, Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE), ultrasonication, and microwave-assisted extraction.[5][10][11] ASE and Soxhlet are often considered benchmark techniques.[11]
-
Solvent: Dichloromethane (DCM) is a widely used solvent for extracting nitro-PAHs.[10][12] Solvent mixtures like acetone/DCM can also be effective.[10]
-
-
Evaluate the Cleanup Step: While essential, the cleanup step can also be a source of analyte loss. Ensure the SPE sorbent and elution solvents are appropriate for your target nitro-PAHs. Some polar nitro-PAHs may be irreversibly adsorbed if the sorbent is too active.
-
Prevent Analyte Degradation: Some nitro-PAHs are susceptible to thermal and photochemical degradation.[2] High temperatures in the GC inlet can cause degradation, especially for heat-labile compounds like dinitropyrenes.[13]
-
Minimize exposure of samples and standards to direct sunlight or UV light.
-
Consider using a Programmed Temperature Vaporization (PTV) injector, which allows for injection at a lower initial temperature, minimizing thermal degradation.[13]
-
-
Address Active Sites: PAHs, particularly heavier ones, can adhere to active sites in the GC inlet liner, column, or MS ion source.[9][14] This leads to poor peak shape (tailing) and reduced response.
Q3: I am detecting nitro-PAHs that are known to be formed atmospherically. How can I be sure these are not artifacts from my sampling procedure?
A: This is a critical concern, as parent PAHs can react with atmospheric pollutants like ozone (O₃), nitrogen dioxide (NO₂), and nitrate radicals (NO₃) on the surface of sampling filters to artificially form nitro-PAHs.[2][17][18][19][20]
Troubleshooting Steps:
-
Minimize On-Filter Reactions:
-
Ozone Scrubber: If sampling in an environment with high ozone levels, use an ozone denuder or scrubber upstream of the filter to remove ozone before it reaches the collected particulate matter.[18][19]
-
Sampling Time: Shorter sampling durations can reduce the time available for these heterogeneous reactions to occur.
-
-
Use Chemical Tracers: The relative abundance of certain isomers can indicate the formation pathway.
-
For example, 2-nitrofluoranthene (2-NFL) is primarily formed from the gas-phase reaction of fluoranthene with OH radicals, while 1-nitropyrene (1-NPY) is a marker for direct diesel emissions.[17][21] A high ratio of 2-NFL to 1-NPY (e.g., >5) suggests a dominance of secondary atmospheric formation over primary emissions.[2]
-
-
Sample Handling: Once collected, store samples at low temperatures (e.g., -20°C) and in the dark to quench further chemical reactions.[13][21]
Q4: I am having difficulty separating critical isobaric isomers (e.g., benzo[b]fluoranthene and benzo[k]fluoranthene). How can I improve resolution?
A: The separation of isobaric PAHs and their derivatives is a common chromatographic challenge.
Troubleshooting Steps:
-
Select an Appropriate GC Column: Use a column specifically designed for PAH analysis, such as a DB-5ms or a specialized PAH column.[2][15] These columns provide the necessary selectivity for these isomers.
-
Optimize GC Oven Program: A slow temperature ramp rate during the elution window of the critical isomers can significantly improve resolution.[22]
-
Check Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions to achieve the best separation efficiency.
-
Injection Technique: A splitless injection is typically used for trace analysis to ensure the entire sample is transferred to the column.[22] Using a pulsed splitless injection can improve the transfer of high-boiling compounds like heavier PAHs.[23]
Quantitative Data Summary
The following tables summarize key performance metrics for common analytical techniques used in nitro-PAH analysis.
Table 1: Comparison of Common Analytical Techniques & Detection Limits
| Analytical Technique | Common Detector | Typical Instrumental LODs | Notes |
| Gas Chromatography (GC) | Electron Ionization-Mass Spectrometry (EI-MS) | 6-34 pg (for parent PAHs) | Standard, robust technique.[3] |
| Gas Chromatography (GC) | Negative Chemical Ionization-Mass Spectrometry (NCI-MS) | 1-10 pg | Highly sensitive for electronegative compounds like nitro-PAHs.[3][4] |
| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS) | 0.01–0.07 pg/m³ (for air samples) | Excellent selectivity, reduces matrix interference.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) with on-line reduction | 0.03-0.5 µg/L | Requires post-column reduction of the nitro group to a fluorescent amine.[10][24][25] |
Table 2: Reported Recovery Rates for Nitro-PAHs in Spiked Samples
| Matrix | Extraction/Cleanup Method | Analyte Example | Recovery Rate (%) |
| Soil | Sonication, Dichloromethane extraction, Derivatization | 1-Nitropyrene | 89-106% |
| Barbecued Foods | Methanol/Acetone extraction, SPE cleanup | 1-Nitropyrene, 1,8-Dinitropyrene | 70.1-85.6% |
| Soot | HPLC with on-line reduction and fluorescence detection | 12 different nitro-PAHs | 70-90% |
| Fish (Spiked) | QuEChERS with dSPE | 16 parent PAHs | 80-139% |
Experimental Protocols
Below are detailed methodologies for the extraction and cleanup of nitro-PAHs from solid environmental samples.
Protocol 1: Accelerated Solvent Extraction (ASE) and Cleanup for Soil/Sediment
This protocol is adapted from common procedures for extracting PAHs and their derivatives from solid matrices.[5][11]
1. Sample Preparation:
- Air-dry the soil or sediment sample to remove excess moisture. Homogenize the sample using a mortar and pestle.
- Weigh approximately 10 g of the homogenized sample and mix it with a drying agent like anhydrous sodium sulfate.
2. Accelerated Solvent Extraction (ASE):
- Solvent: Dichloromethane (DCM) or Hexane:Acetone (1:1, v/v).
- Procedure:
- Load the sample into an ASE extraction cell.
- Perform the extraction under elevated temperature and pressure (e.g., 100°C, 1500 psi).
- Use at least two static cycles to ensure exhaustive extraction.
- Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator or nitrogen stream.
3. SPE Column Chromatography Cleanup:
- Column Preparation:
- Prepare a chromatography column by slurry packing with activated silica gel in DCM.[6]
- Top the silica gel with a layer of anhydrous sodium sulfate.
- Cleanup Procedure:
- Pre-condition the column with a non-polar solvent like n-pentane or hexane.[6][7]
- Load the concentrated sample extract onto the column.
- Fraction 1 (Interferences): Elute with n-pentane or hexane to remove saturated aliphatic hydrocarbons. Discard this fraction.[7]
- Fraction 2 (Analytes): Elute the target PAHs and nitro-PAHs with a more polar solvent mixture, such as 25 mL of dichloromethane.[12]
- Collect this fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the analysis of nitro-PAHs from environmental samples.
Caption: General experimental workflow for nitro-PAH analysis.
Troubleshooting Logic for Low Analyte Signal
This decision tree illustrates a logical approach to troubleshooting poor signal or recovery of nitro-PAHs.
Caption: Troubleshooting decision tree for low nitro-PAH signal.
Atmospheric Formation Pathway of Nitro-PAHs
This diagram shows the simplified pathways for the formation of nitro-PAHs in the atmosphere, which can be a source of analytical interference or artifact formation.
Caption: Atmospheric formation pathways of nitro-PAHs.
References
- 1. shimadzu.com [shimadzu.com]
- 2. aaqr.org [aaqr.org]
- 3. Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. jasco.hu [jasco.hu]
- 8. d-nb.info [d-nb.info]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - Ozone Oxidation of Surface-Adsorbed Polycyclic Aromatic Hydrocarbons: Role of PAHâSurface Interaction - figshare - Figshare [figshare.com]
- 20. Virginia Tech studies reveal reaction pathways for ozone on organic surfaces | EurekAlert! [eurekalert.org]
- 21. Characteristics and Health Risks of Polycyclic Aromatic Hydrocarbons and Nitro-PAHs in Xinxiang, China in 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 24. researchgate.net [researchgate.net]
- 25. asu.elsevierpure.com [asu.elsevierpure.com]
Quality control measures for 3-Nitrofluoranthene-8-sulfate experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for experiments involving 3-Nitrofluoranthene-8-sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly focusing on sample preparation via Solid Phase Extraction (SPE) and analysis by High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery after SPE | Incomplete Elution: The elution solvent may be too weak to displace the analyte from the SPE sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a different solvent with higher elution strength. Consider a step-gradient elution to optimize recovery. |
| Analyte Breakthrough during Sample Loading: The flow rate during sample application may be too high, or the sorbent capacity might be exceeded. | Decrease the sample loading flow rate to ensure adequate interaction between the analyte and the sorbent. If overload is suspected, use a larger SPE cartridge or dilute the sample. | |
| Improper pH: The pH of the sample or wash solutions may not be optimal for analyte retention. | Adjust the pH of the sample to ensure the sulfonated analyte is in a charged state for strong retention on an appropriate ion-exchange sorbent. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Secondary Interactions: The analyte may be interacting with active sites on the HPLC column packing material. | Use a high-purity, end-capped C18 column. The addition of a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help to reduce peak tailing. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the sulfonate group, leading to poor peak shape. | Buffer the mobile phase to a pH that ensures consistent ionization of the analyte. A pH of around 6-7 is often a good starting point for sulfonated compounds. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times in HPLC | Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components. | Ensure the mobile phase is thoroughly mixed and degassed. Use a high-quality HPLC pump capable of delivering a precise and stable gradient. |
| Temperature Variations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant and consistent column temperature. | |
| Column Degradation: The stationary phase of the HPLC column can degrade over time. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| High Background Noise in Chromatogram | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | Use HPLC-grade solvents and high-purity reagents. Filter all solvents before use. |
| Sample Matrix Effects: Co-eluting impurities from the sample matrix. | Optimize the SPE cleanup procedure to remove interfering compounds. A more selective wash step may be necessary. | |
| Detector Issues: A dirty flow cell in the detector. | Flush the detector flow cell with an appropriate cleaning solution as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
A1: this compound, like many nitroaromatic and sulfonated compounds, should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C or below in a tightly sealed container to prevent degradation from light and moisture. Stock solutions should also be stored at low temperatures and protected from light.
Q2: How can I confirm the identity of this compound in my samples?
A2: The most definitive method for identity confirmation is High-Resolution Mass Spectrometry (HRMS), which provides an accurate mass measurement. Tandem Mass Spectrometry (MS/MS) can provide structural information through fragmentation patterns. In HPLC, confirmation can be achieved by comparing the retention time and UV-Vis spectrum of the peak in the sample with that of a certified reference standard.
Q3: What type of SPE cartridge is most suitable for extracting this compound from aqueous samples?
A3: Due to the presence of the polar sulfonate group, a mixed-mode SPE cartridge with both reversed-phase (e.g., C18) and anion-exchange functionalities is often ideal. This allows for retention based on both the hydrophobic fluoranthene backbone and the negatively charged sulfate group, enabling a more selective cleanup.
Q4: My baseline is drifting during the HPLC gradient analysis. What could be the cause?
A4: Baseline drift in gradient HPLC is often caused by impurities in the mobile phase solvents, especially in the solvent with the weaker elution strength. Ensure you are using high-purity HPLC-grade solvents and that your water is of high quality (e.g., 18.2 MΩ·cm). Another cause could be a lack of equilibration time for the column with the initial mobile phase conditions between runs.
Q5: Are there any known metabolic pathways for 3-Nitrofluoranthene that could lead to the formation of the 8-sulfate metabolite?
A5: Yes, nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-nitrofluoranthene can undergo metabolic activation. This typically involves the reduction of the nitro group to a nitroso or hydroxylamino intermediate, which can then form adducts with DNA. The sulfonation at the 8-position is a phase II metabolic transformation, catalyzed by sulfotransferases, which generally increases the water solubility of the compound to facilitate excretion.
Experimental Protocols
Detailed Protocol for Solid Phase Extraction (SPE) of this compound
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Cartridge Selection: Use a mixed-mode C18/Anion-Exchange SPE cartridge (e.g., 100 mg/3 mL).
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Adjust the pH of the aqueous sample to ~6.5 with a suitable buffer.
-
Load the sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the analyte with 2 x 1 mL of a solution of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV/Vis at 254 nm and 380 nm; or Fluorescence (Excitation: 380 nm, Emission: 510 nm) |
Quantitative Data Summary
The following table provides typical quality control parameters for the HPLC analysis of this compound. These values are illustrative and should be established for each specific analytical method and instrument.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | ± 2% of the established RT for the reference standard |
| Peak Area Reproducibility (%RSD) | ≤ 15% for replicate injections |
| Resolution (Rs) | ≥ 1.5 between the analyte peak and the nearest interfering peak |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Linearity (R²) | ≥ 0.995 over the intended calibration range |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Recovery from SPE | 70 - 120% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Postulated metabolic pathway of 3-Nitrofluoranthene.
Validation & Comparative
Cross-Validation of Analytical Methods for 3-Nitrofluoranthene-8-sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Nitrofluoranthene-8-sulfate, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following post-column derivatization, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The following sections detail the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: Comparison of Analytical Methods
The quantitative performance of each analytical method is summarized in the table below. These values are derived from literature data for structurally similar compounds, such as nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), and serve as a benchmark for expected performance in the analysis of this compound.
| Parameter | HPLC-UV | HPLC-FLD (with post-column reduction) | UHPLC-MS/MS |
| Limit of Detection (LOD) | ~1-10 µg/L | ~0.01-0.1 µg/L | < 0.01 µg/L |
| Limit of Quantification (LOQ) | ~5-30 µg/L | ~0.03-0.5 µg/L | < 0.03 µg/L |
| **Linearity (R²) ** | >0.995 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (%RSD) | <15% | <10% | <5% |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for sample preparation and analysis using HPLC-UV, HPLC-FLD, and UHPLC-MS/MS are provided below. These protocols are based on established methods for related nitro-aromatic compounds and may require further optimization for this compound.
Sample Preparation (General)
A generic sample preparation workflow applicable to all three methods for environmental or biological matrices would typically involve the following steps:
-
Extraction: Solid samples can be extracted using sonication with an appropriate solvent like dichloromethane or acetonitrile.[1] Liquid samples may be subjected to solid-phase extraction (SPE) for pre-concentration.[2]
-
Clean-up: The extract may require a clean-up step to remove interfering matrix components. This can be achieved using SPE with cartridges such as silica or Florisil.
-
Solvent Exchange: The solvent of the final extract is often exchanged to one compatible with the mobile phase of the subsequent chromatographic analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the principles of EPA Method 8330B for nitroaromatics.[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on an external calibration curve prepared from certified reference standards of this compound.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the post-column reduction of the non-fluorescent nitro group to a highly fluorescent amino group.[3]
-
Instrumentation: An HPLC system with a pump and autosampler, a post-column reaction module, and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Post-Column Derivatization: The column effluent is mixed with a reducing agent (e.g., sodium borohydride) in a reaction coil.[1]
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for the amino-derivative of this compound. For similar compounds, excitation is often around 244 nm and emission around 528 nm.[1][4]
-
Quantification: Based on an external calibration curve of the parent nitro-compound subjected to the same post-column reaction.
Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers the highest selectivity and sensitivity.[5]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Photoionization - APPI).
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate to enhance ionization.
-
Ionization Mode: Negative ion mode ESI is likely suitable for the sulfate group, though APPI can be effective for the PAH moiety.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion.
-
Quantification: An isotopically labeled internal standard is recommended for the most accurate quantification via the isotope dilution method.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of the described analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. epa.gov [epa.gov]
- 3. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 3-Nitrofluoranthene-8-sulfate Measurements: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of 3-Nitrofluoranthene-8-sulfate (3-NFA-8-S). Due to a lack of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document outlines a standardized methodology based on best practices for similar compounds and general principles of proficiency testing.[1][2] The experimental protocols and data presentation formats described herein are intended to serve as a blueprint for laboratories aiming to validate their measurement capabilities for 3-NFA-8-S.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons are essential for evaluating the performance of analytical methods and the competence of laboratories.[2][3] They involve analyzing the same, homogeneous samples at multiple laboratories and comparing the results. This process helps to identify potential biases, assess the reproducibility of methods, and ensure that different laboratories can achieve comparable results.[4][5] Proficiency testing (PT) is a specific type of ILC designed to evaluate the performance of individual laboratories.[2][6]
Proposed Experimental Protocol for 3-NFA-8-S Analysis
The following is a recommended analytical method for the quantification of 3-NFA-8-S, likely utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity for such compounds.[7]
2.1. Sample Preparation
-
Matrix: The sample matrix (e.g., plasma, urine, cell culture media) should be well-defined.
-
Extraction: Solid-phase extraction (SPE) is a common technique for extracting and concentrating analytes like 3-NFA-8-S from complex matrices.[7][8] A suitable SPE cartridge (e.g., a mixed-mode reversed-phase and weak anion exchange) should be selected.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Internal Standard: An isotopically labeled internal standard (e.g., 13C- or D-labeled 3-NFA-8-S) should be added to the sample prior to extraction to correct for matrix effects and variations in recovery.
-
Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is generally suitable for separating nitroaromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for a sulfated compound.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification.[7] This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
2.3. Quality Control
-
Calibration Curve: A calibration curve should be prepared in the same matrix as the samples to account for matrix effects.
-
Quality Control Samples (QCS): Low, medium, and high concentration QCS should be analyzed with each batch of samples to ensure the accuracy and precision of the analysis.[4]
-
Blanks: A method blank (an analyte-free matrix processed in the same way as the samples) should be included to check for contamination.
Design of a Hypothetical Inter-laboratory Comparison Study
An ILC for 3-NFA-8-S would typically follow these steps:
-
Preparation of Test Materials: A central facility would prepare homogeneous and stable samples of 3-NFA-8-S in a relevant matrix. Samples at different concentration levels should be included.
-
Distribution: The samples are distributed to the participating laboratories.
-
Analysis: Each laboratory analyzes the samples using their in-house, validated method, which should ideally be based on the protocol outlined above.
-
Data Submission: Laboratories submit their results, including the mean, standard deviation, and number of replicates for each sample, to the coordinating body.
-
Statistical Analysis: The submitted data is statistically analyzed to determine the consensus value (assigned value) for each sample and to evaluate the performance of each laboratory.[1] Common statistical measures include the z-score, which indicates how far a laboratory's result is from the consensus value.[9]
Data Presentation
The results of the inter-laboratory comparison should be summarized in clear and concise tables.
Table 1: Hypothetical Inter-laboratory Comparison Results for 3-NFA-8-S
| Laboratory ID | Sample A Reported Value (ng/mL) | Sample A z-score | Sample B Reported Value (ng/mL) | Sample B z-score |
| Lab 01 | 4.85 | -0.5 | 48.2 | -0.8 |
| Lab 02 | 5.12 | 0.4 | 51.5 | 0.6 |
| Lab 03 | 4.98 | -0.1 | 50.1 | 0.1 |
| Lab 04 | 5.30 | 1.0 | 52.8 | 1.2 |
| Lab 05 | 4.75 | -0.8 | 47.5 | -1.2 |
| Assigned Value | 5.00 | 50.0 | ||
| Reproducibility SD | 0.30 | 2.0 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Visualization of the Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study.
Caption: Workflow of a typical inter-laboratory comparison study.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. eurachem.org [eurachem.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. diva-portal.org [diva-portal.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. umweltbundesamt.at [umweltbundesamt.at]
A Comparative Guide to the Metabolic Pathways of 3-Nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate
This guide provides a detailed comparison of the metabolic pathways leading to the formation of 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate, two major metabolites of the environmental pollutant 3-nitrofluoranthene. The information is intended for researchers, scientists, and drug development professionals interested in the biotransformation and detoxification of nitroaromatic hydrocarbons.
Introduction
3-Nitrofluoranthene (3-NFA) is a mutagenic and carcinogenic nitropolycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and ambient air. Its metabolic activation and detoxification are of significant interest in toxicology and drug metabolism research. The sulfation of hydroxylated metabolites is a key detoxification pathway. This guide focuses on the formation of two major sulfate conjugates: this compound and 3-nitrofluoranthene-9-sulfate.
Metabolic Pathways: A Comparative Overview
The primary metabolic pathway for the formation of this compound and 3-nitrofluoranthene-9-sulfate involves a two-step process: initial hydroxylation of the parent compound followed by sulfation. This has been extensively studied in the filamentous fungus Cunninghamella elegans, a model organism for studying xenobiotic metabolism.[1][2][3]
The presence of the nitro group at the C-3 position of the fluoranthene molecule sterically hinders epoxidation at nearby positions and directs the metabolic activity towards the C-8 and C-9 positions.[2][3] This results in the formation of 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene as intermediate phenols. These phenolic intermediates are subsequently conjugated with a sulfate group to yield the final, more water-soluble, and readily excretable metabolites, this compound and 3-nitrofluoranthene-9-sulfate.[1][2][3] This sulfation is considered a detoxification step, as the phenolic precursors of 3-nitrofluoranthene have been shown to be mutagenic.[2][3]
While both 8- and 9-sulfate conjugates are major metabolites, the available literature does not provide a definitive quantitative comparison of their formation rates or yields in most biological systems. However, studies with Cunninghamella elegans have successfully separated and identified both isomers, indicating that both pathways are significant.[1]
In addition to hydroxylation and sulfation, another potential metabolic pathway for 3-nitrofluoranthene is nitroreduction, where the nitro group is reduced to an amino group. This process can be catalyzed by cytosolic enzymes such as xanthine oxidase and aldehyde oxidase.[4][5] This pathway can lead to the formation of reactive intermediates that can bind to DNA, representing a bioactivation pathway.
Comparative Data on Metabolite Formation
The following table summarizes the key metabolites of 3-nitrofluoranthene and the enzymatic processes involved in their formation.
| Metabolite | Precursor | Key Enzymatic Step | Enzyme Family/System | Biological System | Reference |
| This compound | 8-Hydroxy-3-nitrofluoranthene | Sulfation | Sulfotransferase (SULT) | Cunninghamella elegans | [1][3] |
| 3-Nitrofluoranthene-9-sulfate | 9-Hydroxy-3-nitrofluoranthene | Sulfation | Sulfotransferase (SULT) | Cunninghamella elegans | [1][3] |
| 8-Hydroxy-3-nitrofluoranthene | 3-Nitrofluoranthene | Hydroxylation | Cytochrome P450 Monooxygenase | Cunninghamella elegans, Rat Liver Microsomes | [2][6][7] |
| 9-Hydroxy-3-nitrofluoranthene | 3-Nitrofluoranthene | Hydroxylation | Cytochrome P450 Monooxygenase | Cunninghamella elegans, Rat Liver Microsomes | [2][6] |
| 3-Aminofluoranthene | 3-Nitrofluoranthene | Nitroreduction | Xanthine Oxidase, Aldehyde Oxidase, Cytochrome P450 Reductase | Rat Lung Cytosol and Microsomes | [4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the study of 3-nitrofluoranthene metabolism.
Fungal Metabolism of 3-Nitrofluoranthene
This protocol is based on studies using Cunninghamella elegans.
-
Culture Preparation: Cunninghamella elegans is grown in a suitable liquid medium (e.g., potato dextrose broth) in flasks. The cultures are typically incubated for a specific period (e.g., 72 hours) on a rotary shaker to allow for sufficient mycelial growth.
-
Substrate Addition: A solution of 3-nitrofluoranthene (often radiolabeled, e.g., with ¹⁴C, for easier tracking) in a suitable solvent (e.g., dimethylformamide) is added to the fungal cultures.
-
Incubation: The cultures are incubated for an extended period (e.g., 144 hours) to allow for metabolism of the 3-nitrofluoranthene.[1]
-
Extraction of Metabolites: The culture medium and mycelia are separated. The aqueous medium is extracted with an organic solvent (e.g., ethyl acetate) to recover the metabolites.
-
Analysis of Metabolites: The extracted metabolites are analyzed using the techniques described below.
Metabolite Separation and Identification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of solvents, such as methanol and water or acetonitrile and water, is employed to separate the metabolites based on their polarity.
-
Detection: A UV-visible detector is used to monitor the elution of compounds, and a radioactivity detector can be used if a radiolabeled substrate was employed.
-
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to elucidate the detailed chemical structure of the purified metabolites, confirming the positions of hydroxylation and sulfation.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of 3-nitrofluoranthene.
Caption: Metabolic pathways of 3-nitrofluoranthene.
Caption: Experimental workflow for metabolite analysis.
Conclusion
The metabolism of 3-nitrofluoranthene to this compound and 3-nitrofluoranthene-9-sulfate represents a significant detoxification pathway. The initial hydroxylation at the C-8 and C-9 positions, followed by sulfation, leads to the formation of these two major, water-soluble metabolites. While both pathways are prominent, further research is needed to quantify the relative flux through each pathway in different biological systems. Understanding these metabolic routes is crucial for assessing the toxicological risk of 3-nitrofluoranthene and for developing strategies to mitigate its harmful effects. The provided experimental outlines offer a foundation for researchers to further investigate the intricacies of nitro-PAH metabolism.
References
- 1. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Comparative Toxicity of Nitrofluoranthene Isomers: A Guide for Researchers
An Objective Analysis of Genotoxicity, Carcinogenicity, and Developmental Effects
Nitrofluoranthenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are environmental contaminants of significant concern due to their potential carcinogenic and mutagenic properties. Understanding the differential toxicity of various nitrofluoranthene isomers is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a comparative analysis of the toxicity of different nitrofluoranthene isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these hazardous compounds.
Executive Summary
This guide synthesizes available data on the comparative toxicity of several nitrofluoranthene isomers, with a primary focus on their genotoxicity, carcinogenicity, and developmental toxicity. The evidence strongly indicates that the position of the nitro group on the fluoranthene molecule significantly influences its toxic potential. Notably, 3-nitrofluoranthene (3-NF) and dinitrofluoranthenes (DNFs) exhibit potent mutagenic and carcinogenic activities. Metabolic activation, primarily through nitroreduction, is a critical step in the toxification of these compounds, leading to the formation of DNA adducts that can initiate carcinogenesis.
Data Summary: A Comparative Overview
The following tables summarize the key quantitative data on the comparative toxicity of different nitrofluoranthene isomers across various toxicological endpoints.
Table 1: Comparative Mutagenicity of Nitrofluoranthene Isomers
| Isomer | Test System | Metabolic Activation | Results (Revertants/nmol or equivalent) | Reference |
| 2-Nitrofluoranthene (2-NF) | Salmonella typhimurium TA98 | -S9 | Lower mutagenic potency | [1] |
| 3-Nitrofluoranthene (3-NF) | Salmonella typhimurium TA98 | -S9 | Higher mutagenic potency | [1] |
| 3-Nitrofluoranthene (3-NF) | Chinese Hamster V79 Cells | +S100 | More mutagenic than 1-nitropyrene | [2] |
| 8-Nitrofluoranthene (8-NF) | Chinese Hamster V79 Cells | +S100 | More mutagenic than 1-nitropyrene | [2] |
Table 2: Comparative Carcinogenicity of Nitrofluoranthene Isomers in Rats
| Isomer | Dose (µg) | Route of Administration | Tumor Incidence (%) | Tumor Type | Reference |
| 3-Nitrofluoranthene (3-NF) | 1000 | Intrapulmonary Implantation | 5 | Squamous Cell Carcinoma | [3] |
| 3,7-Dinitrofluoranthene (3,7-DNF) | 200 | Intrapulmonary Implantation | 54.5 | Squamous Cell Carcinoma | [3] |
| 3,9-Dinitrofluoranthene (3,9-DNF) | 200 | Intrapulmonary Implantation | 90.5 | Squamous Cell Carcinoma | [3] |
| 3,9-Dinitrofluoranthene (3,9-DNF) | 100 | Intrapulmonary Implantation | 70 | Squamous Cell Carcinoma | [3] |
| 3,9-Dinitrofluoranthene (3,9-DNF) | 50 | Intrapulmonary Implantation | 10 | Squamous Cell Carcinoma | [3] |
Table 3: Comparative Developmental Toxicity of Nitrofluoranthene Isomers in Zebrafish (Danio rerio)
| Isomer | Concentration Range | Observed Effects | Reference |
| 2-Nitrofluoranthene (2-NF) | Not specified | Not specified in detail | [4] |
| 3-Nitrofluoranthene (3-NF) | Not specified | Defects in circulation (pooling of blood) | [4] |
Table 4: DNA Adduct Formation by 3-Nitrofluoranthene
| Isomer | Cell Type | DNA Adduct Levels (adducts/10^8 nucleotides) | Reference |
| 3-Nitrofluoranthene (3-NF) | Rat Hepatocytes | 10-100 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and extension of these findings.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
General Procedure:
-
Bacterial Strains: S. typhimurium strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.[6][7]
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a liver homogenate fraction (S9) from Aroclor 1254-induced rats is often included in the assay.[6] This is crucial as many nitro-PAHs require metabolic activation to become mutagenic.
-
Exposure: The test compound, bacterial culture, and S9 mix (or buffer for direct-acting mutagens) are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[7]
DNA Adduct Formation (³²P-Postlabeling Assay)
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by chemical carcinogens.
Principle: DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically digested into individual nucleotides. The adducted nucleotides are selectively enriched and then radiolabeled with ³²P. The labeled adducts are separated by chromatography and quantified.
General Procedure:
-
DNA Isolation and Digestion: DNA is extracted from the sample and digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1][2]
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion or butanol extraction.[2][8]
-
⁵'-Labeling: The enriched adducts are labeled at the 5'-hydroxyl group with [γ-³²P]ATP using T4 polynucleotide kinase.[1][8]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[2][8]
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.[2]
Zebrafish Developmental Toxicity Assay
The zebrafish embryo is a powerful in vivo model for assessing the developmental toxicity of chemicals.
Principle: Zebrafish embryos are exposed to the test compound during their early development, and a range of morphological and physiological endpoints are observed to assess toxicity.
General Procedure:
-
Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are exposed to a range of concentrations of the test compound, typically from 6 to 120 hours post-fertilization (hpf).[4][9]
-
Endpoint Evaluation: A variety of developmental endpoints are assessed at different time points (e.g., 24, 48, 72, 96, and 120 hpf). These endpoints can include mortality, hatching rate, heart rate, pericardial edema, yolk sac edema, body axis malformations, and behavioral responses.[4]
-
Data Analysis: The incidence and severity of each endpoint are recorded for each concentration group. The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) are determined.
Signaling and Metabolic Pathways
The toxicity of nitrofluoranthene isomers is intricately linked to their metabolic activation. The following diagrams illustrate the key pathways involved.
Caption: Metabolic activation of nitrofluoranthenes leading to carcinogenesis.
Caption: Experimental workflow for comparative toxicity assessment.
Caption: Logical relationships in nitrofluoranthene-induced toxicity.
Conclusion
The available data clearly demonstrate that the toxicity of nitrofluoranthene isomers is highly dependent on the position of the nitro group. 3-Nitrofluoranthene and dinitrofluoranthenes are of particular concern due to their potent mutagenic and carcinogenic activities. The primary mechanism of their toxicity involves metabolic activation to reactive intermediates that form DNA adducts, leading to genetic mutations and potentially cancer. Further research is warranted to fully elucidate the comparative cytotoxicity and neurotoxicity of a broader range of nitrofluoranthene isomers and to refine our understanding of their mechanisms of action. This knowledge will be instrumental in developing effective strategies for risk assessment and mitigation of human exposure to these hazardous environmental contaminants.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action [frontiersin.org]
- 4. Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling Genome-wide Transcriptomics and Developmental Toxicity Profiles in Zebrafish to Characterize Polycyclic Aromatic Hydrocarbon (PAH) Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle for Precision: Isotope Dilution Mass Spectrometry for 3-Nitrofluoranthene-8-sulfate Quantification
For researchers, scientists, and drug development professionals invested in the meticulous study of xenobiotic metabolism and toxicological assessment, the accurate quantification of metabolites is paramount. 3-Nitrofluoranthene-8-sulfate, a metabolite of the environmental pollutant 3-nitrofluoranthene, represents a critical analyte in understanding the biological fate and potential health risks associated with nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). This guide provides a comprehensive comparison of isotope dilution mass spectrometry (IDMS) with alternative analytical techniques for the precise quantification of this polar metabolite.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is widely regarded as a definitive method for quantitative analysis due to its superior accuracy and precision. The principle lies in the introduction of a known amount of an isotopically labeled internal standard of the analyte into the sample. This "isotopic twin" behaves identically to the endogenous analyte during sample preparation and analysis, correcting for any losses and matrix effects. The ratio of the native analyte to the isotopically labeled standard is then measured by mass spectrometry, allowing for highly accurate quantification.
Alternative Approaches: A Compromise Between Performance and Accessibility
While IDMS offers unparalleled accuracy, other analytical techniques are also employed for the quantification of polar metabolites like this compound. These methods, primarily based on high-performance liquid chromatography (HPLC), offer viable alternatives, particularly when the highest level of accuracy is not the primary objective or when resource limitations are a concern.
High-Performance Liquid Chromatography with Ultraviolet (UV) or Fluorescence Detection:
A common and accessible approach involves the separation of the analyte by HPLC followed by detection using a UV or fluorescence detector. While less specific than mass spectrometry, these methods can provide reliable quantification, especially with thorough method validation and the use of an appropriate internal standard (though not an isotopically labeled one). For nitro-PAHs, UV detection is generally applicable, but fluorescence detection may require derivatization as many nitro-compounds exhibit poor native fluorescence.
Quantitative Performance: A Comparative Analysis
The choice of analytical method significantly impacts the quality and reliability of the obtained quantitative data. Below is a comparison of the anticipated performance of a well-developed IDMS method versus a standard HPLC-UV/Fluorescence method for the quantification of this compound.
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | HPLC with UV/Fluorescence Detection |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and spectral properties) |
| Accuracy | Excellent (corrects for matrix effects and losses) | Good (can be affected by matrix interferences and extraction efficiency) |
| Precision | Excellent (typically <5% RSD) | Good (typically 5-15% RSD) |
| Limit of Quantification (LOQ) | Very Low (pg/mL to low ng/mL range) | Low to Moderate (ng/mL to µg/mL range) |
| Throughput | Moderate | High |
| Cost | High (instrumentation and labeled standards) | Moderate |
| Complexity | High | Moderate |
Experimental Protocols: A Detailed Look into the Methodologies
Proposed Isotope Dilution Mass Spectrometry (IDMS) Protocol for this compound
This hypothetical protocol is based on established methodologies for the analysis of related compounds.
1. Internal Standard Preparation:
-
Synthesize or procure a stable isotope-labeled internal standard of this compound (e.g., ¹³C₆- or ¹⁵N-labeled).
-
Prepare a stock solution of the internal standard at a known concentration in a suitable solvent (e.g., methanol).
2. Sample Preparation:
-
To 1 mL of the biological matrix (e.g., plasma, urine, or cell lysate), add a known amount of the internal standard solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential isomers and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard.
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
Standard HPLC-UV/Fluorescence Protocol
1. Internal Standard:
-
Select a structurally similar compound that is not present in the sample to serve as an internal standard (e.g., another sulfonated PAH).
2. Sample Preparation:
-
Follow a similar sample preparation procedure as for IDMS, adding the non-isotopic internal standard at the beginning. Solid-phase extraction (SPE) may be required for cleaner extracts.
3. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
-
Column and Mobile Phase: Similar to the LC conditions in the IDMS method.
-
Detection:
-
UV: Monitor at a wavelength where this compound has maximum absorbance.
-
Fluorescence: If applicable (potentially after derivatization), use optimized excitation and emission wavelengths.
-
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the analyte concentration.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both IDMS and a comparative alternative method.
Caption: Workflow for this compound quantification using IDMS.
Caption: Comparison of IDMS and HPLC-based quantification workflows.
Conclusion: Choosing the Right Tool for the Job
For the definitive and highly accurate quantification of this compound, isotope dilution mass spectrometry stands as the unequivocal gold standard. Its ability to correct for sample loss and matrix effects ensures data of the highest quality, which is critical for regulatory submissions and fundamental research. However, when high throughput is a priority and the utmost accuracy is not a prerequisite, HPLC with UV or fluorescence detection presents a cost-effective and reliable alternative. The selection of the most appropriate method will ultimately depend on the specific research question, the required level of data quality, and the available resources.
Navigating the Analysis of 3-Nitrofluoranthene-8-sulfate: A Comparative Guide to Analytical Methodologies
Comparison of Analytical Techniques
The determination of 3-Nitrofluoranthene and its sulfated metabolite often involves sophisticated analytical techniques capable of high sensitivity and selectivity. The most common approaches include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Principle | Typical Analytes | Advantages | Disadvantages | Common Applications |
| HPLC-FLD | Separation based on polarity, detection via native fluorescence. | PAHs and some nitro-PAHs that are naturally fluorescent. | High sensitivity for fluorescent compounds, relatively low cost. | Not all nitro-PAHs are fluorescent; co-eluting fluorescent compounds can interfere. | Analysis of PAHs in environmental and food samples.[1][2] |
| HPLC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio after ionization and fragmentation. | Wide range of PAHs, nitro-PAHs, and their metabolites, including sulfated compounds. | High selectivity and sensitivity, structural confirmation capabilities, suitable for complex matrices. | Higher instrument cost and complexity. | Targeted analysis of nitro-PAHs and their metabolites in biological and environmental samples.[3] |
| GC-MS/MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Volatile and semi-volatile PAHs and nitro-PAHs. | Excellent separation efficiency for complex mixtures, high sensitivity and selectivity. | Derivatization may be required for non-volatile compounds like sulfates; thermal degradation of some analytes is possible. | Analysis of PAHs and nitro-PAHs in environmental samples like air and soil.[4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these analytical methods. Below are representative protocols for the analysis of nitro-PAHs using HPLC-MS/MS and GC-MS/MS.
Protocol 1: HPLC-MS/MS for the Analysis of Nitro-PAH Metabolites
This protocol is a generalized procedure for the analysis of nitro-PAH metabolites, including sulfated conjugates, in biological samples.
1. Sample Preparation:
-
Enzymatic Hydrolysis: For conjugated metabolites, enzymatic treatment (e.g., with sulfatase and β-glucuronidase) may be necessary to cleave the conjugate.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to concentrate the analytes and remove interfering matrix components.
-
Elution: The analytes are eluted from the SPE cartridge with an organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfated metabolites. Atmospheric pressure photoionization (APPI) can also be used for PAHs and nitro-PAHs.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
Protocol 2: GC-MS/MS for the Analysis of Nitro-PAHs
This protocol outlines a general procedure for the analysis of nitro-PAHs in environmental samples.
1. Sample Preparation:
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) is used to extract the analytes from the solid matrix.
-
Clean-up: The extract is cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil to remove interfering compounds.
-
Solvent Exchange: The solvent is exchanged to one compatible with GC injection (e.g., hexane).
2. GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or DB-17ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Injection: Splitless injection is commonly employed for trace analysis.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Data Presentation
The performance of different analytical methods can be compared using key validation parameters. The following table summarizes typical performance data for the analysis of nitro-PAHs.
| Parameter | HPLC-MS/MS[3] | GC-MS/MS[4] |
| Limit of Detection (LOD) | < 3 pg | 0.05 - 0.2 mg/kg (LOQ) |
| Limit of Quantification (LOQ) | - | 0.05 - 0.2 mg/kg |
| Linearity (R²) | > 0.99 | > 0.996 |
| Precision (%RSD) | Good | < 12.32% |
| Accuracy/Recovery (%) | Good | 87.40 - 120.44% |
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for Nitro-PAH Metabolite Analysis by HPLC-MS/MS.
Caption: Workflow for Nitro-PAH Analysis by GC-MS/MS.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for 3-Nitrofluoranthene-8-sulfate is not detailed in the provided search results, a general logical relationship from exposure to biological effect can be visualized.
Caption: Logical path from exposure to potential biological effect.
References
- 1. agilent.com [agilent.com]
- 2. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 3. Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wwz.cedre.fr [wwz.cedre.fr]
A Comparative Analysis of the Mutagenicity of 3-Nitrofluoranthene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Mutagenicity in Salmonella typhimurium
The mutagenic activity of 3-nitrofluoranthene and its phenolic metabolites has been evaluated using the Ames test, a bacterial reverse mutation assay.[1] The data presented below is primarily from studies using Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.
| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference |
| 3-Nitrofluoranthene | TA98 | ~1000 | [1] |
| 3-Nitrofluoranthen-8-ol (3NF-8-ol) | TA98 | ~1000 | [1] |
| 3-Nitrofluoranthen-6-ol (3NF-6-ol) | TA98 | ~100 | [1] |
| 3-Nitrofluoranthen-9-ol (3NF-9-ol) | TA98 | ~100 | [1] |
Note: The data indicates that 3-nitrofluoranthen-8-ol is as mutagenic as the parent compound, 3-nitrofluoranthene, in S. typhimurium TA98, while the 6-ol and 9-ol isomers are approximately ten-fold less mutagenic.[1]
The Role of Sulfate Conjugation: Detoxification or Bioactivation?
The metabolic fate of 3-nitrofluoranthene involves extensive conjugation, including sulfation.[2] However, the impact of this sulfation on the compound's mutagenicity is not definitively established and appears to be complex.
One study on the fungal metabolism of 3-nitrofluoranthene identified 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate as major metabolites.[3] The authors of that study suggested that since the precursor phenolic metabolites are mutagenic, the formation of sulfate conjugates may represent a detoxification pathway.[3]
Conversely, studies on other nitroaromatic compounds and carcinogens have demonstrated that sulfation, mediated by sulfotransferase (SULT) enzymes, can be a critical bioactivation step leading to the formation of highly reactive, genotoxic metabolites.[4][5][6] Specifically, human SULT1A1 is known to activate various procarcinogens.[6][7] Therefore, it is plausible that sulfation of hydroxylated 3-nitrofluoranthene metabolites could also lead to bioactivation in humans.
Experimental Protocols
The following section details a generalized methodology for the Ames test, a common assay used to determine the mutagenicity of chemical compounds.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies on a histidine-free medium.
Key Components:
-
Bacterial Strains: Various strains of Salmonella typhimurium are used, each with a different type of mutation in the histidine operon (e.g., frameshift or base-pair substitution mutations). Commonly used strains include TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation System (S9 mix): Many chemicals are not directly mutagenic but become so after being metabolized. The S9 mix, typically derived from the livers of rats induced with Aroclor 1254, contains microsomal enzymes (including cytochrome P450s and sulfotransferases) that simulate mammalian metabolism.
-
Test Compound: The chemical being evaluated for mutagenicity.
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve the test compound, to determine the spontaneous reversion rate.
-
Positive Control: A known mutagen for each bacterial strain, both with and without S9 activation, to ensure the assay is working correctly.
-
General Procedure (Plate Incorporation Method):
-
A small amount of the test compound, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.
Visualizations
The following diagrams illustrate the metabolic pathway of 3-nitrofluoranthene and a typical workflow for the Ames test.
Metabolic pathway of 3-nitrofluoranthene.
Generalized workflow of the Ames test.
References
- 1. Mutagenicity of the phenolic microsomal metabolites of 3-nitrofluoranthene and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of human sulfotransferases in genotoxicity of carcinogens using genetically engineered umu test strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of the environmental contaminant 3-nitrobenzanthrone by human acetyltransferases and sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetics of SULT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SULT1A1 genotype, active and passive smoking, and breast cancer risk by age 50 years in a German case–control study - PMC [pmc.ncbi.nlm.nih.gov]
Relative abundance of 3-Nitrofluoranthene-8-sulfate in different environmental compartments.
Disclaimer: Extensive literature searches did not yield any information on the environmental presence of 3-Nitrofluoranthene-8-sulfate. Therefore, this guide focuses on the parent compound, 3-Nitrofluoranthene , and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to provide a relevant comparative analysis for researchers, scientists, and drug development professionals.
3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that is not commercially produced but forms as an environmental contaminant.[1] It is primarily generated from the nitration of fluoranthene, a common product of incomplete combustion of organic materials.[1] Consequently, 3-nitrofluoranthene has been detected in various environmental compartments, notably in ambient air particulates and diesel engine exhaust.[1][2] Like other nitro-PAHs, it is of significant concern due to its potential for greater toxicity and mutagenicity than its parent PAH.
Quantitative Data on 3-Nitrofluoranthene and Other Nitro-PAHs
The following table summarizes the concentrations of 3-nitrofluoranthene and other selected nitro-PAHs in different environmental matrices as reported in scientific literature. It is important to note that concentrations can vary significantly based on the proximity to emission sources, meteorological conditions, and the specific characteristics of the environmental compartment.
| Compound | Environmental Compartment | Concentration Range | Location |
| 2+3-Nitrofluoranthene | Sediment | 1.73–18.1 ng/g (dw) | Taige Canal, China |
| 9-Nitrophenanthrene | Surface Water | Not detected–76.3 ng/L | Taige Canal, China |
| 1-Nitropyrene | Surface Water | Present (ecological risk) | Taige Canal, China |
| 6-Nitrochrysene | Surface Water | Present (ecological risk) | Taige Canal, China |
| 2-Nitrobiphenyl | Sediment | Present (ecological risk) | Taige Canal, China |
| 5-Nitroacenaphthene | Sediment | Present (ecological risk) | Taige Canal, China |
| 9-Nitrophenanthrene | Sediment | Present (ecological risk) | Taige Canal, China |
| Total Nitro-PAHs | Surface Water | 14.7–235 ng/L | Taige Canal, China |
| Total Nitro-PAHs | Sediment | 22.9–96.5 ng/g (dw) | Taige Canal, China |
| 3-Nitrofluoranthene | Soil | Quantification limits: 16–60 ng/kg (dw) | Not Specified |
| Total Nitro-PAHs | Air (Urban) | 0.078 to 11.7 ng/m³ | Birmingham, UK |
| Total Nitro-PAHs | Soil (Urban/Industrial) | 29 to 2530 ng/g | Various Locations |
dw: dry weight
Experimental Protocols
The detection and quantification of 3-nitrofluoranthene and other nitro-PAHs in environmental samples require sensitive analytical methods due to their typically low concentrations. Below are detailed methodologies for their analysis in different environmental matrices.
1. Analysis of Nitro-PAHs in Water Samples
This method is suitable for the ultra-trace analysis of nitro-PAHs in aqueous matrices, distinguishing between dissolved and particulate-bound fractions.
-
Sample Collection and Fractionation:
-
Collect a 1.5 L water sample.
-
Filter the sample through a GC glass fiber filter to separate particulate matter.
-
Pass the filtrate through a C18 Empore disk to extract the soluble (dissolved) nitro-PAHs.[3]
-
-
Extraction and Clean-up:
-
Particulate Phase: The glass fiber filter is subjected to extraction, followed by a clean-up procedure to remove interfering compounds.
-
Soluble Phase: The C18 disk is eluted with a suitable solvent to recover the adsorbed nitro-PAHs. The extract then undergoes a clean-up step.
-
-
Analysis:
-
The final extracts from both phases are concentrated.
-
Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a chemiluminescence detection unit. The system is also equipped with clean-up, reducer, and concentration units to enhance sensitivity and selectivity.[3]
-
2. Analysis of Nitro-PAHs in Soil and Sediment Samples
This protocol outlines a common procedure for the extraction and analysis of nitro-PAHs from solid environmental matrices.
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
-
Extraction:
-
Perform sonication of the sample with dichloromethane as the extraction solvent.[4]
-
-
Derivatization (for Fluorescence Detection):
-
The nitro-PAHs in the extract are reduced using sodium borohydride. This step converts the nitro compounds to their corresponding fluorescent amino derivatives.[4]
-
-
Analysis:
-
The derivatized extract is analyzed by HPLC with a fluorescence detector.[4] Specific excitation and emission wavelengths are used for the detection of individual amino-PAHs, corresponding to the parent nitro-PAHs of interest. For example, the detection of the derivative of 3-nitrofluoranthene is carried out at an excitation/emission wavelength of 244/528 nm.[4]
-
3. Analysis of Nitro-PAHs in Air Samples
This method describes the analysis of nitro-PAHs in atmospheric particulate matter.
-
Sample Collection:
-
Draw a known volume of air through a filter (e.g., quartz fiber) to collect total suspended particulates (TSP).
-
-
Extraction:
-
Extract the filter using a suitable solvent in a Soxhlet apparatus or via sonication.
-
-
Clean-up:
-
The extract is cleaned up using solid-phase extraction (SPE) with silica or alumina cartridges to remove interfering compounds.
-
-
Analysis:
-
The cleaned-up extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with a suitable detector (e.g., fluorescence or chemiluminescence).[5]
-
Environmental Fate and Distribution of 3-Nitrofluoranthene
The following diagram illustrates the primary sources and distribution of 3-nitrofluoranthene in the environment.
Caption: Environmental pathways of 3-Nitrofluoranthene from emission to deposition.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of selected nitropolycyclic aromatic hydrocarbons in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Proper Disposal of 3-Nitrofluoranthene-8-sulfate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Nitrofluoranthene-8-sulfate, a specialized chemical, necessitates a stringent adherence to safety protocols and regulatory requirements. Due to its classification as a nitroaromatic and sulfonated compound, it is imperative that researchers, scientists, and drug development professionals handle its disposal with the utmost care to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous waste.
Immediate Safety and Hazard Overview
-
Toxicity: Harmful if swallowed or inhaled.
-
Irritation: May cause skin and eye irritation.
-
Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are suspected mutagens or carcinogens.
-
Reactivity: Nitro compounds can be reactive and may have explosive properties under certain conditions.
Before proceeding with any disposal steps, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Summary of Potential Hazards
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity | Harmful if ingested or inhaled. | Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses or goggles. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Handle with extreme care and use all prescribed personal protective equipment. |
| Carcinogenicity | May be a potential carcinogen. | Minimize exposure through engineering controls and personal protective equipment. |
| Explosive Properties | Aromatic nitro compounds can be explosive. | Avoid shock, friction, and heat. Store away from incompatible materials. |
Step-by-Step Disposal Protocol
This protocol outlines the general procedures for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from heat sources or incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Disposal will likely involve incineration at a permitted hazardous waste facility.[1]
5. Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound.
-
Triple rinse glassware with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Dispose of grossly contaminated disposable items as solid hazardous waste.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and prioritizing consultation with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
Essential Safety and Operational Guide for 3-Nitrofluoranthene-8-sulfate
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Nitrofluoranthene-8-sulfate was located. The following guidance is based on the known hazards of the parent compound, 3-Nitrofluoranthene, and general safety protocols for handling nitro-aromatic and sulfonate compounds. It is imperative to conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Hazard Information
3-Nitrofluoranthene, the parent compound, is suspected of causing genetic defects and is classified as a potential carcinogen.[1] Nitroaromatic compounds are often toxic and can be readily absorbed through the skin.[2] The addition of a sulfonate group may alter the compound's properties, but a conservative approach to handling is essential.
Primary Hazards:
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Carcinogenicity: Classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[1]
-
Skin Absorption: Nitroaromatic compounds can be absorbed through the skin.[2]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[5] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body | A lab coat or chemical-resistant suit should be worn to protect the skin.[5] Ensure clothing covers as much skin as possible. |
| Respiratory | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or if there is a potential for aerosol generation.[6] |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory in the laboratory setting.[5] |
Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and PPE before starting work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Donning PPE:
-
Put on the required PPE in the correct order (e.g., gown, respirator, goggles, face shield, gloves).
-
-
Weighing and Aliquoting:
-
If working with a powder, handle it carefully to avoid creating dust.
-
Use a spatula and weighing paper within the fume hood.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with the compound sealed when not in use.
-
Avoid contact with skin and eyes.
-
If any contamination of PPE occurs, remove and replace it immediately.
-
-
Post-Experiment:
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Properly label and store any remaining compound.
-
Follow the disposal plan for all waste materials.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other incompatible waste streams. |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste. |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of normally. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. response.epa.gov [response.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 3-Nitrofluoranthene technical grade, 90 892-21-7 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
